molecular formula C21H25ClO6 B15559266 Dapagliflozin-d4

Dapagliflozin-d4

Cat. No.: B15559266
M. Wt: 412.9 g/mol
InChI Key: JVHXJTBJCFBINQ-PLOUIQGGSA-N
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Description

Dapagliflozin-d4 is a useful research compound. Its molecular formula is C21H25ClO6 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H25ClO6

Molecular Weight

412.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(2,3,5,6-tetradeuterio-4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3D,4D,6D,7D

InChI Key

JVHXJTBJCFBINQ-PLOUIQGGSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis pathways for deuterated Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Deuterated Dapagliflozin

This technical guide provides a comprehensive overview of the synthetic pathways for deuterated Dapagliflozin, with a focus on Dapagliflozin-d5. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthetic process.

Introduction

Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of isotopically labeled Dapagliflozin, particularly with deuterium (B1214612), is crucial for pharmacokinetic studies (ADME), as a metabolic tracer, and as an internal standard for quantitative bioanalysis by mass spectrometry. The most common deuterated variant is Dapagliflozin-d5, where the ethyl group of the 4-ethoxybenzyl moiety is perdeuterated. This modification can potentially alter the metabolic profile of the drug by leveraging the kinetic isotope effect, where the heavier deuterium slows down enzymatic cleavage of C-D bonds compared to C-H bonds.

Primary Synthetic Pathway for Dapagliflozin-d5

The principal strategy for the synthesis of Dapagliflozin-d5 involves the introduction of the deuterated ethyl group at an early stage, followed by the construction of the C-aryl glucoside core. The pathway can be segmented into four main stages:

  • Stage 1: Synthesis of the key phenol (B47542) intermediate, 4-(5-bromo-2-chlorobenzyl)phenol (B1443016).

  • Stage 2: O-alkylation of the phenol intermediate with a deuterated ethylating agent to form the deuterated aglycone.

  • Stage 3: Coupling of the deuterated aglycone with a protected glucose derivative (glycosylation).

  • Stage 4: Reduction of the anomeric center and subsequent deprotection to yield the final product.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of Dapagliflozin-d5.

Stage 1: Synthesis of 4-(5-bromo-2-chlorobenzyl)phenol

This intermediate serves as the anchor for the deuterated ethoxy group. It is typically prepared by the de-ethylation of a commercially available precursor.

  • Reaction: Boron tribromide mediated de-ethylation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469).

  • Procedure:

    • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of boron tribromide (BBr₃, 1.0 M in DCM, ~1.2 eq) dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield the title compound as a white solid.[1]

Stage 2: Synthesis of 4-bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene

This is the critical deuteration step where the d5-ethyl group is introduced.

  • Reaction: Williamson ether synthesis with iodoethane-d5 (B31937).

  • Procedure:

    • To a solution of 4-(5-bromo-2-chlorobenzyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, ~1.5 eq).

    • Stir the suspension at room temperature for 20-30 minutes.

    • Add iodoethane-d5 (CD₃CD₂I, ~1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product is typically of sufficient purity for the next step, or can be further purified by column chromatography if necessary.

Stage 3: C-Aryl Glycosylation

This step constructs the core C-glycosidic bond.

  • Reaction: Lithiation of the deuterated aryl bromide followed by addition to a protected gluconolactone.

  • Procedure:

    • Dissolve 4-bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene (1.0 eq) in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and toluene (B28343) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise to perform a lithium-halogen exchange.

    • After stirring for 30-60 minutes at -78 °C, add a pre-cooled solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.0 eq) in toluene.

    • Continue stirring at -78 °C for 2-3 hours. The resulting lactol is typically not isolated but carried forward in situ.

Stage 4: Reduction and Deprotection

The final steps involve the stereoselective reduction of the anomeric hemiketal and removal of the silyl (B83357) protecting groups.

  • Reaction: Reductive desilylation.

  • Procedure:

    • To the reaction mixture from Stage 3, still at -78 °C, add a solution of methanesulfonic acid (MsOH, ~4.0 eq) in methanol.

    • Allow the reaction to slowly warm to room temperature and stir for 16-20 hours. This step removes the silyl protecting groups.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

    • Wash, dry, and concentrate the organic phase to obtain the crude methyl glycoside intermediate.

    • Dissolve the crude intermediate in a mixture of acetonitrile (B52724) and DCM and cool to -20 °C.

    • Add triethylsilane (Et₃SiH, ~2.0-3.0 eq) followed by boron trifluoride etherate (BF₃·OEt₂, ~2.0-3.0 eq).

    • Stir the reaction, allowing it to warm to 0 °C over a few hours.

    • Quench with saturated aqueous sodium bicarbonate.

    • Extract the product, dry the organic phase, and concentrate.

    • Purify the final product, Dapagliflozin-d5, by silica gel chromatography or crystallization to yield a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Dapagliflozin-d5. Yields are based on reported values for the non-deuterated synthesis and are indicative of expected outcomes.

Table 1: Summary of Synthetic Steps and Yields

StepTransformationKey ReagentsTypical YieldReference
1De-ethylation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneBBr₃, DCM~89%[1]
2O-alkylation with Iodoethane-d5CD₃CD₂I, Cs₂CO₃, DMF>90% (estimated)-
3C-Aryl Glycosylationn-BuLi, Protected GluconolactoneHigh (in-situ)-
4Reduction and DeprotectionMsOH, Et₃SiH, BF₃·OEt₂~70-80% (over 2 steps)[2]
Overall ~55-65% (estimated)

Table 2: Key Compound Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Deuterium Incorporation
Iodoethane-d5C₂D₅I161.00≥98%
Dapagliflozin-d5C₂₁H₂₀D₅ClO₆413.90≥98%

Mandatory Visualizations

Overall Synthetic Pathway for Dapagliflozin-d5

dapagliflozin_d5_synthesis cluster_stage1 Stage 1: Phenol Formation cluster_stage2 Stage 2: Deuteration cluster_stage3 Stage 3: Glycosylation cluster_stage4 Stage 4: Final Steps Start_Ether 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene Phenol_Intermediate 4-(5-bromo-2-chlorobenzyl)phenol Start_Ether->Phenol_Intermediate BBr3, DCM Yield: ~89% Deuterated_Aglycone Deuterated Aglycone (d5-ethoxy moiety) Phenol_Intermediate->Deuterated_Aglycone Coupled_Product Coupled Intermediate (Lactol) Deuterated_Aglycone->Coupled_Product Iodoethane_d5 Iodoethane-d5 Iodoethane_d5->Deuterated_Aglycone Cs2CO3, DMF Yield: >90% Gluconolactone Protected Gluconolactone Gluconolactone->Coupled_Product 1. n-BuLi, THF 2. Add Lactone Final_Product Dapagliflozin-d5 Coupled_Product->Final_Product 1. MsOH/MeOH 2. Et3SiH, BF3.OEt2 Yield: ~70-80%

Caption: Overall synthetic pathway for Dapagliflozin-d5.

Logical Workflow for Synthesis and Purification

logical_workflow Start Prepare Phenol Intermediate Deuterate Deuterated O-Alkylation Start->Deuterate Couple C-Aryl Glycosylation Deuterate->Couple Reduce Reduction & Deprotection Couple->Reduce Purify Final Purification (Chromatography/ Crystallization) Reduce->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Pure Dapagliflozin-d5 Characterize->Final

Caption: Logical workflow for the synthesis of Dapagliflozin-d5.

References

An In-depth Technical Guide to the Physicochemical Properties of Dapagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus and has shown significant benefits in patients with heart failure and chronic kidney disease. The deuterated analog, Dapagliflozin-d4, serves as a valuable tool in pharmacokinetic studies, acting as an internal standard for quantitative analysis. Understanding the physicochemical properties of this compound is paramount for its correct application in research and development. Deuteration, the substitution of hydrogen with its isotope deuterium, can subtly influence a molecule's properties, including its metabolic stability and physicochemical characteristics. While extensive data is available for Dapagliflozin, specific experimental values for this compound are not always readily published. This guide provides a comprehensive overview of the known physicochemical properties of this compound, supplemented with data from its non-deuterated counterpart for comparative purposes. It also outlines the general experimental protocols for determining these essential parameters.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and Dapagliflozin. It is important to note that experimental data for some properties of this compound are not publicly available. In such cases, the data for the non-deuterated form is provided as a close approximation. Studies on other deuterated compounds have shown that deuteration can lead to slight alterations in properties such as melting point and solubility[1][2].

PropertyThis compoundDapagliflozinReference
Chemical Structure (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(ethoxy-d4-benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[3][4]
Molecular Formula C₂₁H₂₁D₄ClO₆C₂₁H₂₅ClO₆[3]
Molecular Weight 412.90 g/mol 408.88 g/mol [3]
Melting Point Data not available55-60 °C[5][6][7]
Boiling Point Data not available~609.0 °C (Predicted)[6][7]
Solubility Data not availableSoluble in DMSO and ethanol. Sparingly soluble in aqueous buffers.[5][8][9]
pKa Data not available~13.23 (Predicted)[7]
LogP Data not available~2.7[10][11]

Experimental Protocols

The determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Dry the powdered sample prep2 Load into a capillary tube prep1->prep2 prep3 Pack the sample prep2->prep3 analysis1 Place in melting point apparatus prep3->analysis1 analysis2 Heat at a controlled rate analysis1->analysis2 analysis3 Observe and record melting range analysis2->analysis3 result1 Reported as a temperature range analysis3->result1

Caption: Workflow for determining the melting point of a substance.

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then placed in a calibrated melting point apparatus. The temperature is gradually increased at a controlled rate, typically 1-2 °C per minute, and the sample is observed. The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it becomes completely liquid[12][13][14][15][16].

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. After this period, the suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the solute in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy[17][18][19][20][21].

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and efficient method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).

A correlation is established between the retention time of a series of standard compounds with known LogP values on a reversed-phase HPLC column (e.g., C18) and their lipophilicity. The retention time of the test compound, this compound, is then measured under the same chromatographic conditions. By interpolating its retention time into the calibration curve, the LogP value can be determined. The mobile phase composition can be varied to obtain a more accurate value, often extrapolating to 100% aqueous phase[22][23][24][25][26].

Signaling Pathways and Mechanism of Action

Dapagliflozin primarily exerts its therapeutic effects by inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels. Beyond this primary mechanism, Dapagliflozin has been shown to modulate several signaling pathways, contributing to its cardiorenal protective effects.

Signaling Pathway of Dapagliflozin's Action

cluster_sglt2 SGLT2 Inhibition cluster_downstream Downstream Effects dapa Dapagliflozin sglt2 SGLT2 dapa->sglt2 inhibits tgf_beta TGF-β1/Smad Pathway dapa->tgf_beta inhibits pi3k_akt PI3K-Akt/mTOR Pathway dapa->pi3k_akt modulates glucose_reabsorption Glucose Reabsorption sglt2->glucose_reabsorption mediates glucosuria Glucosuria glucose_reabsorption->glucosuria leads to blood_glucose Lowered Blood Glucose glucosuria->blood_glucose fibrosis Cardiac & Renal Fibrosis cell_growth Cell Growth & Proliferation tgf_beta->fibrosis promotes pi3k_akt->cell_growth regulates

Caption: Dapagliflozin's inhibition of SGLT2 and its impact on downstream signaling pathways.

Recent research suggests that Dapagliflozin may also exert its beneficial effects through the modulation of pathways such as the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway, which is involved in fibrosis, and potentially the PI3K-Akt/mTOR pathway, which regulates cell growth and survival.

Conclusion

This technical guide provides a summary of the core physicochemical properties of this compound, highlighting the available data and noting where information is currently lacking. The provided experimental protocols offer a foundation for the determination of these critical parameters in a laboratory setting. The visualization of Dapagliflozin's mechanism of action and its influence on key signaling pathways further elucidates its therapeutic effects. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics of this compound is essential for its effective use in advancing pharmaceutical research.

References

A Technical Guide to the Isotopic Purity and Labeling Position of Dapagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling of Dapagliflozin-d4, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. This document is intended for use by researchers, scientists, and drug development professionals who utilize labeled compounds in preclinical and clinical studies.

This compound serves as a crucial internal standard for quantitative bioanalysis by mass spectrometry and as a tracer in metabolic studies.[1] Its utility is fundamentally dependent on its high isotopic purity and the precise, stable positioning of the deuterium (B1214612) labels.

Chemical Identity and Labeling

  • Chemical Name: (2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl-d4)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • CAS Number: 1224234-25-6

  • Molecular Formula: C₂₁H₂₁D₄ClO₆

  • Molecular Weight: 412.9 g/mol

The deuterium atoms in this compound are strategically placed on the phenyl ring of the 4-ethoxybenzyl moiety. This positioning is chemically stable and remote from the sites of metabolic transformation, ensuring that the isotopic label is retained throughout biological processing, a critical requirement for an internal standard.

A Certificate of Analysis for commercially available this compound typically confirms its structure and indicates a chromatographic purity of greater than 90%.

Isotopic Purity

Isotopic purity is a critical parameter for a deuterated standard, as it directly impacts the accuracy of quantitative analyses. It is defined as the percentage of the deuterated molecule that contains the specified number of deuterium atoms. The isotopic distribution (the relative abundance of d0, d1, d2, d3, and d4 species) is determined by mass spectrometry.

Table 1: Representative Isotopic Purity of this compound

Isotopic SpeciesRelative Abundance (%)
d0 (unlabeled)< 0.1
d1< 0.5
d2< 1.0
d3< 5.0
d4> 95.0

Note: The data presented in this table is representative and may vary between different batches and suppliers. It is essential to consult the Certificate of Analysis for the specific lot being used.

Labeling Position

The precise location of the deuterium atoms is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and ¹³C NMR are used to verify the absence of signals at the deuterated positions and confirm the overall structure.

The labeling pattern for this compound, as indicated by its SMILES string, is on the phenyl ring of the ethoxybenzyl group.

G cluster_label Deuterium Labeling Positions Dapagliflozin D1 D D2 D D3 D D4 D

Caption: Chemical structure of Dapagliflozin with deuterium labels (D) on the phenyl ring of the ethoxybenzyl group.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the established synthetic routes for Dapagliflozin, with the key modification being the use of a deuterated starting material. The labeling pattern suggests that a deuterated precursor for the 4-ethoxybenzyl moiety is required. A plausible route involves the synthesis of deuterated 4-ethoxybenzyl bromide.

G start Deuterated Ethylbenzene-d5 step1 Bromination start->step1 intermediate1 1-Bromo-2-chloro-4-(ethyl-d5-benzyl)benzene step1->intermediate1 step2 Friedel-Crafts Acylation with Gluconolactone derivative intermediate1->step2 intermediate2 Protected this compound step2->intermediate2 step3 Deprotection intermediate2->step3 end This compound step3->end G start This compound Sample lc_ms LC-MS Analysis start->lc_ms nmr NMR Analysis start->nmr isotopic_purity Isotopic Purity Data lc_ms->isotopic_purity labeling_position Labeling Position Confirmation nmr->labeling_position

References

Dapagliflozin-d4 CAS number and commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Dapagliflozin-d4, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. It is intended for researchers, scientists, and professionals in drug development, offering key data, commercial sourcing, and insights into its biological mechanisms and experimental applications.

Core Compound Information

This compound is the deuterium-labeled version of Dapagliflozin.[1] Stable isotope-labeled compounds like this compound are crucial tools in pharmaceutical research, particularly in pharmacokinetic studies, as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, and as tracers to understand metabolic pathways.[1]

Chemical and Physical Properties

PropertyValueSource
CAS Number 1224234-25-6[1][2][3][4][5]
Molecular Formula C21H21D4ClO6[1][2][3]
Molecular Weight 412.9 g/mol [2][3]
Synonyms (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol-d4; BMS-512148-d4[1][2]
Chemical Name (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[4][5]

Commercial Suppliers

This compound is available from several specialized chemical suppliers as a reference standard for research and analytical purposes.

SupplierWebsiteNotes
Pharmaffiliates https://www.pharmaffiliates.com/Provides highly pure this compound.[2]
MedchemExpress https://www.medchemexpress.com/Offers this compound for research use.[1]
Aquigen Bio Sciences https://www.aquigenbio.com/Supplies this compound as a high-quality reference standard with comprehensive characterization data.[3]
Cleanchem https://www.cleanchem.com/Lists this compound as a pharmaceutical reference compound.[4]
Amzeal Research https://www.amzeal.com/Provides this compound.[5]

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is identical to that of Dapagliflozin. The primary mechanism is the selective and reversible inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules.[6][7][8] This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[6][8] This action is independent of insulin (B600854) secretion.[6] Beyond its primary function in glycemic control, Dapagliflozin modulates several signaling pathways, contributing to its cardiovascular and renal protective effects.[7][9]

SGLT2 Inhibition Pathway

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule SGLT2 SGLT2 Transporter Glucose_Na Glucose & Na+ Reabsorption SGLT2->Glucose_Na Facilitates Bloodstream Bloodstream Glucose_Na->Bloodstream Returns to Urine Urine Glucose_Na->Urine Excreted in Dapagliflozin This compound Dapagliflozin->SGLT2 Inhibits

Mechanism of SGLT2 Inhibition by this compound.

TGF-β1/Smad Signaling Pathway

Dapagliflozin has been demonstrated to mitigate cardiac and renal fibrosis by inhibiting the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway.[9] TGF-β1 is a key cytokine that promotes the proliferation of fibroblasts and the deposition of extracellular matrix, processes central to the development of fibrosis.

TGF_beta_Smad_Pathway TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 (Phosphorylated) Smad_Complex Smad Complex pSmad2_3->Smad_Complex Binds with Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis-related) Nucleus->Gene_Transcription Promotes Fibrosis Fibrosis Gene_Transcription->Fibrosis Dapagliflozin This compound Dapagliflozin->TGF_beta1 Inhibits

Inhibition of the TGF-β1/Smad Pathway by this compound.

PI3K-Akt Signaling Pathway

Some studies suggest that Dapagliflozin may modulate the PI3K-Akt signaling pathway, which is involved in cell growth, proliferation, and survival.[10] It is proposed that Dapagliflozin might exert some of its therapeutic effects by targeting key proteins within this pathway, such as AKT1.[10]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (AKT1) PDK1->Akt Phosphorylates & Activates Cell_Processes Cell Growth, Proliferation, Survival Akt->Cell_Processes Regulates Dapagliflozin This compound Dapagliflozin->Akt Modulates

Modulation of the PI3K-Akt Pathway by this compound.

Experimental Protocols and Workflows

This compound is primarily used in analytical and metabolic studies. The experimental protocols for its parent compound, Dapagliflozin, provide a framework for its application.

In Vitro SGLT2 Inhibition Assay

A common method to determine the inhibitory activity of compounds on SGLT2 is a cell-based fluorescent glucose uptake assay.[9]

SGLT2_Inhibition_Assay_Workflow Start Start Cell_Culture Culture cells expressing SGLT2 Start->Cell_Culture Add_Compound Add this compound (or test compound) Cell_Culture->Add_Compound Add_Glucose_Analog Add fluorescent glucose analog Add_Compound->Add_Glucose_Analog Incubate Incubate Add_Glucose_Analog->Incubate Wash Wash to remove extracellular analog Incubate->Wash Measure_Fluorescence Measure intracellular fluorescence Wash->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for an In Vitro SGLT2 Inhibition Assay.

Synthesis Overview

While specific synthesis details for this compound are proprietary to the manufacturers, the general synthesis of Dapagliflozin provides insight into the process. A common route involves the coupling of a protected gluconolactone (B72293) with an aryl lithium species derived from an appropriately substituted aryl bromide.[11] Subsequent steps include reduction and deprotection to yield the final C-aryl glucoside structure.[11] The deuteration in this compound is typically introduced in the ethoxyphenyl moiety during the synthesis of the starting materials.

For further details on the synthesis of Dapagliflozin and its metabolites, researchers are directed to the scientific literature.[11][12]

References

The Pivotal Role of Dapagliflozin-d4 in Pharmacokinetic and Pharmacodynamic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin (B1669812) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] By blocking SGLT2, dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[1][2][3] To rigorously characterize the absorption, distribution, metabolism, and excretion (ADME) of dapagliflozin—its pharmacokinetics (PK)—and to understand its physiological effects on the body—its pharmacodynamics (PD)—highly accurate and sensitive bioanalytical methods are essential.[4][5] This is where Dapagliflozin-d4, a deuterated analogue of the parent drug, plays an indispensable role.

This technical guide provides an in-depth exploration of the function of this compound in PK/PD studies, detailing experimental protocols, presenting quantitative data, and visualizing key processes.

The Critical Function of Deuterated Internal Standards

In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest in a biological matrix.[5] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[5]

By replacing four hydrogen atoms with deuterium, this compound has a higher molecular weight than dapagliflozin, allowing it to be distinguished by the mass spectrometer.[6] However, its physicochemical properties, including chromatographic behavior, extraction efficiency, and ionization response, are nearly identical to the unlabeled drug.[5][7] This allows this compound to effectively compensate for variability during sample preparation and analysis, leading to more reliable and reproducible data.[5][7][8]

Pharmacokinetic (PK) Studies: Quantifying Dapagliflozin Exposure

Accurate measurement of dapagliflozin concentrations in biological matrices like plasma is fundamental to understanding its pharmacokinetic profile. This compound is instrumental in these studies as the internal standard in validated LC-MS/MS methods.[4][9]

Typical Bioanalytical Workflow

The use of this compound as an internal standard is integrated into a multi-step bioanalytical workflow to ensure the accuracy of dapagliflozin quantification in plasma samples.

G Bioanalytical Workflow Using this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Collection IS_Spiking Spiking with this compound (Internal Standard) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Methanol (B129727) or Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (e.g., C18 column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Bioanalytical workflow with this compound.

Detailed Experimental Protocol: LC-MS/MS for Dapagliflozin in Human Plasma

The following protocol is a synthesis of methodologies reported in the literature for the quantification of dapagliflozin in human plasma using this compound as an internal standard.[4][9][10]

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.[4]

  • Add 25 µL of the this compound internal standard working solution (e.g., 10 ng/mL in 50% methanol).[4]

  • Vortex mix for 1 minute.

  • Add a protein precipitating agent (e.g., methanol or acetonitrile) and vortex again.

  • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase.[4]

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used (e.g., Hypersil Gold C18, 50mm x 3.0mm, 5µm).[9]

  • Mobile Phase: A mixture of an aqueous component (e.g., 10mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical. A common ratio is 20:80 (v/v) aqueous to organic.[9]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[9]

  • Injection Volume: 20 µL.[9]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.[9][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for dapagliflozin and this compound are monitored. For example, in positive ion mode, a potential transition for dapagliflozin could be m/z 426.20 -> 107.20.[11]

Summary of Dapagliflozin Pharmacokinetic Parameters

The use of this compound has enabled the precise determination of key pharmacokinetic parameters of dapagliflozin in various populations.

ParameterValuePopulation
Time to Peak Concentration (Tmax) 1-2 hours (fasting)Healthy Subjects & T2DM Patients
Absolute Oral Bioavailability 78%Healthy Subjects
Plasma Protein Binding ~91%In vitro
Mean Terminal Half-life (t½) ~12.9 hours (10 mg dose)Healthy Subjects & T2DM Patients
Volume of Distribution (Vd) 118 LHealthy Subjects

This table represents a summary of data from multiple sources.[1][12][13]

Pharmacodynamic (PD) Studies: Assessing the Effects of Dapagliflozin

The pharmacodynamic effects of dapagliflozin are a direct consequence of its mechanism of action: the inhibition of SGLT2 in the renal tubules.[1][3] This leads to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1][14]

While this compound is not directly involved in the physiological processes of SGLT2 inhibition, its role in enabling accurate PK measurements is foundational for establishing the relationship between drug concentration and its pharmacological effect (PK/PD modeling).[14]

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin competitively and reversibly inhibits SGLT2 in the proximal convoluted tubule of the kidney.[3][6] This prevents the reabsorption of filtered glucose from the urine back into the bloodstream.

G Dapagliflozin's Mechanism of Action cluster_0 Renal Tubule Glucose_Filtration Glucose Filtered from Blood SGLT2 SGLT2 Transporter Glucose_Filtration->SGLT2 Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Blocked Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition Inhibits Inhibition->SGLT2 Lower_Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Lower_Blood_Glucose

Caption: Dapagliflozin inhibits SGLT2 to lower blood glucose.

Key Pharmacodynamic Endpoints

The pharmacodynamic effects of dapagliflozin are quantified by measuring specific biomarkers. The accurate PK data, made possible by this compound, is correlated with these PD endpoints.

Pharmacodynamic EndpointEffect of Dapagliflozin
Urinary Glucose Excretion (UGE) Dose-dependent increase
Fasting Plasma Glucose (FPG) Reduction
Postprandial Glucose (PPG) Reduction
Hemoglobin A1c (HbA1c) Long-term reduction
Body Weight Reduction

Data compiled from multiple clinical studies.[12][13][15]

Conclusion

This compound is a critical tool in the development and clinical evaluation of dapagliflozin. Its role as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality pharmacokinetic data. This, in turn, is essential for understanding the drug's exposure-response relationship, optimizing dosing regimens, and ultimately, ensuring the safe and effective use of dapagliflozin in the management of type 2 diabetes. The methodologies and data presented in this guide underscore the indispensable nature of deuterated standards in modern pharmacokinetic and pharmacodynamic research.

References

The Gold Standard: A Technical Guide to the Application of Deuterated Standards in Drug Metabolism and Disposition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a profound understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical for assessing its efficacy and safety. The accuracy of these studies relies on the precise quantification of drug concentrations in complex biological matrices. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, have become the benchmark for quantitative bioanalysis, primarily in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technical guide provides an in-depth overview of the core principles, experimental applications, and data interpretation related to the use of deuterated standards in drug metabolism and disposition studies.

Core Principles: The Advantage of Being Nearly Identical

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[3] This subtle change increases the molecular weight, allowing it to be distinguished from the analyte by a mass spectrometer.[2] However, its chemical and physical properties remain nearly identical to the parent compound.[4] This near-identical nature is the foundation of its superiority as an internal standard.[5]

When a known concentration of a deuterated internal standard is added to a biological sample at the beginning of the analytical workflow, it acts as a tracer, experiencing the same experimental variations as the analyte.[1][6] These variations can include:

  • Sample Preparation Variability: Inconsistencies in extraction efficiency during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[7]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components of the biological matrix (e.g., plasma, urine) in the mass spectrometer's ion source.[8]

  • Instrumental Drift: Fluctuations in the LC-MS/MS system's performance over the course of an analytical run.[9]

By measuring the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to highly accurate and precise quantification.[1]

The Kinetic Isotope Effect: A Tool for Modulating Metabolism

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10][] This is because deuterium has twice the mass of hydrogen. Consequently, more energy is required to break a C-D bond.[] If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism at that specific site.[10][12] This phenomenon, known as the kinetic isotope effect (KIE), has two key applications:

  • As an Internal Standard: The KIE is generally a minor consideration when using deuterated compounds as internal standards for bioanalysis, as the goal is to mimic the analyte's behavior. However, significant chromatographic separation between the analyte and the deuterated standard due to the isotope effect should be assessed during method development.[8]

  • In Drug Design: The KIE can be intentionally leveraged to improve a drug's pharmacokinetic profile.[13] By strategically placing deuterium at metabolically vulnerable positions, it is possible to:

    • Increase the drug's half-life and overall exposure (AUC).[13]

    • Reduce the formation of toxic or undesired metabolites.[3][13]

    • Allow for less frequent dosing, which can improve patient compliance.[3][12]

A notable example of this is deutetrabenazine, the first deuterated drug approved by the FDA, which offers an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine (B1681281).[3][10]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is evident in their performance in bioanalytical method validation. The following tables summarize key quantitative data, illustrating the improved accuracy and precision achieved with deuterated standards.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards

ParameterDeuterated Internal StandardNon-Deuterated Internal StandardRationale for Difference
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.Variable: Differences in physicochemical properties can lead to inconsistent recovery relative to the analyte.[5]The near-identical chemical nature of the deuterated standard ensures it partitions similarly to the analyte during extraction.[4]
Matrix Effect Compensation Excellent: Co-elution with the analyte leads to similar ion suppression or enhancement.Poor to Moderate: Different retention times and ionization efficiencies result in dissimilar matrix effects.[4]Co-elution is crucial for effective matrix effect compensation; structural analogues often have different retention times.[14]
Precision (%CV) Typically LowerTypically HigherBetter correction for variability at each step of the analytical process leads to lower coefficients of variation.[4]
Accuracy (%Bias) Typically LowerTypically HigherMore effective normalization of the analyte signal results in a more accurate measurement of the true concentration.

Table 2: Pharmacokinetic Parameters of Tetrabenazine (TBZ) vs. Deutetrabenazine (SD-809)

This table presents data from a study comparing single 25 mg oral doses of tetrabenazine and its deuterated form, deutetrabenazine, in healthy volunteers. The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).

ParameterTetrabenazine (TBZ)Deutetrabenazine (SD-809)
Cmax (ng/mL) 100.950.7
Tmax (h) 1.12.0
AUC (ng·h/mL) 289.4563.8
Half-life (h) 4.87.5

Data adapted from literature.[1]

The data clearly show that deuteration leads to a lower peak concentration (Cmax) and a longer time to reach peak concentration (Tmax) for the active metabolites, along with a significantly increased total drug exposure (AUC) and a longer half-life. This demonstrates the profound impact of the kinetic isotope effect on drug metabolism and disposition.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in drug metabolism studies. The following are representative protocols for key experiments.

Protocol 1: Sample Preparation using Protein Precipitation

This is a common, rapid method for removing proteins from plasma samples before LC-MS/MS analysis.

Objective: To extract the analyte and internal standard from plasma while removing interfering proteins.

Materials:

  • Human plasma samples (stored at -80°C)

  • Deuterated Internal Standard (IS) working solution in an organic solvent

  • Acetonitrile (ACN), LC-MS grade, acidified with 0.1% formic acid (ice-cold)

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Methodology:

  • Thaw frozen plasma samples on ice until completely liquefied.

  • Vortex mix the samples for 10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube or well of a 96-well plate.[1]

  • Add 20 µL of the IS working solution to each tube (except for blank matrix samples).[1]

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate the proteins.[9]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.[1]

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.[1] The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.

Objective: To chromatographically separate the analyte and internal standard from other matrix components and quantify them using tandem mass spectrometry.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)

  • LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient to ensure the analyte and IS are well-retained and separated from the solvent front and any interfering peaks. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

  • Multiple Reaction Monitoring (MRM):

    • Monitor a specific precursor ion to product ion transition for the analyte.

    • Monitor a specific precursor ion to product ion transition for the deuterated IS.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity for both the analyte and the IS.

Protocol 3: Metabolic Stability Assay using Human Liver Microsomes

This in vitro assay is used to assess the intrinsic clearance of a drug candidate.

Objective: To determine the rate at which a drug is metabolized by liver enzymes.

Materials:

  • Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Deuterated internal standard working solution in ACN (ice-cold, for quenching)

  • 96-well plates

  • Incubator with shaker (set to 37°C)

Methodology:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the HLM suspension and the test compound working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[8]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold ACN with the deuterated internal standard.[8] This immediately stops the enzymatic reaction and precipitates the proteins.

  • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[8]

    • Calculate the in vitro half-life (t½) as 0.693/k.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows in drug metabolism and disposition studies employing deuterated standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration (Analyte & IS) data_acquisition->peak_integration calculate_ratio Calculate Peak Area Ratio peak_integration->calculate_ratio calibration_curve Calibration Curve Construction calculate_ratio->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

End-to-end workflow for a pharmacokinetic study.

logical_relationship cluster_process Analytical Process analyte Analyte in Sample extraction Extraction Loss analyte->extraction is Deuterated IS (Known Amount Added) is->extraction matrix_effect Matrix Effect (Ion Suppression/Enhancement) extraction->matrix_effect instrument_drift Instrument Drift matrix_effect->instrument_drift analyte_signal Measured Analyte Signal (Variable) instrument_drift->analyte_signal is_signal Measured IS Signal (Variable) instrument_drift->is_signal ratio Peak Area Ratio (Analyte / IS) = Constant analyte_signal->ratio is_signal->ratio result Accurate Quantification ratio->result

Logic of using a deuterated IS to correct for variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern drug metabolism and disposition studies. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[9] Furthermore, the strategic application of the kinetic isotope effect through deuteration offers a powerful approach to enhancing the pharmacokinetic properties of drug candidates. A thorough understanding of the principles of their application, coupled with robust and well-validated experimental protocols, is essential for their successful implementation in both research and regulated environments, ultimately leading to more reliable data for critical decision-making in drug development.[2]

References

Navigating the Technical Landscape of Dapagliflozin-d4: A Comprehensive Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety, handling, and storage guidelines for Dapagliflozin-d4, a deuterated analog of the SGLT2 inhibitor, Dapagliflozin. Adherence to these protocols is critical to ensure the integrity of the compound and the safety of laboratory personnel. This document synthesizes available material safety data and provides a logical workflow for the management of this pharmaceutical-related compound.

Compound Identification and Hazard Classification

This compound is identified as (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, with deuterium (B1214612) atoms incorporated for use in research, often as a tracer or internal standard in quantitative analysis.[1][2] While not classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is a potent, pharmacologically active material and should be handled with care.[1]

Hazard Summary:

Hazard StatementClassification
Harmful if swallowed.[3][4]Acute Toxicity, Oral, Category 4[4]
Causes serious eye irritation.[3]Serious Eye Damage/Eye Irritation, Category 2A[3]
May damage fertility or the unborn child.[3]Reproductive Toxicity, Category 1B
May cause long lasting harmful effects to aquatic life.[3]Aquatic Chronic 4[3]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate engineering controls and personal protective equipment are mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a laboratory fume hood or another suitable local exhaust ventilation system to control airborne dust.[1][4]

  • An emergency eye wash station and safety shower must be readily accessible.[4]

Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A full face shield may be necessary depending on the activity.
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile) should be worn.[1] Consider double gloving. Gloves must be inspected before use and disposed of properly.[1] A lab coat or fire/flame-resistant and impervious clothing is also required.[1]
Respiratory Protection If a risk assessment indicates it is necessary, a suitable respirator should be used.[4] Avoid inhalation of dust.[1]

Handling and First Aid Procedures

Safe handling practices are paramount to prevent accidental exposure. In the event of exposure, the following first aid measures should be immediately implemented.

Safe Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[1]

  • Keep away from sources of ignition.[4]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water.[1] Do not induce vomiting.[1] Call a poison center or doctor immediately.[1]
Inhalation If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing.[1] If symptoms persist, call a physician.[1]
Skin Contact Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a doctor if irritation occurs.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

Storage and Stability

Proper storage is crucial to maintain the stability and integrity of this compound.

Storage Conditions:

ParameterRecommendation
Temperature Varies by supplier. Recommendations include "Refrigerator" and "Room temperature in continental US".[1][2] One source indicates storage at -20°C for 3 years as a powder.[5] Always refer to the Certificate of Analysis for specific storage conditions.[2]
Environment Store locked up in a well-ventilated area.[4]
Incompatibilities Avoid heat and moisture.[4] Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[4]

Stability: Dapagliflozin has been shown to be stable under photolytic, thermal, neutral, alkaline, and oxidative stress conditions.[6] However, significant degradation was observed under humidity/thermal stress.[7] The non-deuterated form is known to have poor physical stability against heat and moisture due to its hygroscopicity.[8]

Accidental Release and Disposal

In the event of a spill, appropriate containment and disposal procedures must be followed to prevent environmental contamination and personnel exposure.

Spill Response:

  • Keep unnecessary personnel away and ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment, including a self-contained breathing apparatus if necessary.[1][9]

  • Avoid inhalation of dust and do not touch damaged containers or spilled material without proper protective clothing.[1]

  • Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal.[4]

  • Prevent discharge into drains, water courses, or onto the ground.[1]

Disposal:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Disposal must be in accordance with all federal, state, and local regulations.[1]

Experimental Protocols

Detailed experimental protocols for the safety and stability testing of this compound are not publicly available in the reviewed literature. Such studies, including toxicity, irritation, and sensitization assays, are typically conducted by the manufacturer and are often proprietary. However, stability-indicating methods using RP-HPLC have been developed to determine the chemical stability of Dapagliflozin under various stress conditions, such as exposure to hydrolytic, oxidative, photolytic, and thermal environments.[6][7] These methods typically involve subjecting the drug to stress conditions and analyzing the degradation products using a validated chromatographic technique.[6][7]

Logical Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound within a research environment.

cluster_0 Receiving and Storage cluster_1 Handling and Experimentation cluster_2 Post-Experiment and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store According to CoA (Refrigerate or RT, Locked) Inspect->Store No Damage Log Log in Chemical Inventory Store->Log Prep Prepare for Use in Fume Hood Log->Prep DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE Waste Collect Waste in Labeled Container DoffPPE->Waste Dispose Dispose via Licensed Vendor Waste->Dispose

References

The Strategic Role of Dapagliflozin-d4 in Early-Stage Drug Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, stable isotope-labeled compounds are indispensable tools that provide critical data on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Deuterium-labeled analogues, in particular, have become the gold standard for use as internal standards in quantitative bioanalysis due to their near-identical chemical properties to the parent drug but distinct mass. Dapagliflozin-d4, a deuterated form of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor Dapagliflozin, plays a pivotal role in the early-stage development of this significant therapeutic agent. This guide offers an in-depth technical overview of the core applications of this compound, focusing on its use in bioanalytical methods, its importance in pharmacokinetic studies, and the underlying mechanisms of the parent compound it helps to investigate.

Core Principle: The Utility of Deuterium (B1214612) Labeling

The strategic incorporation of deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, into a drug molecule like Dapagliflozin offers two primary advantages in drug discovery.[1][][3]

  • Internal Standard for Bioanalysis: The most common application is its use as an ideal internal standard (IS) for quantitative mass spectrometry (MS)-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] this compound co-elutes chromatographically with Dapagliflozin and exhibits nearly identical ionization efficiency and extraction recovery.[1] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the parent drug in complex biological matrices like plasma or urine by correcting for sample loss during preparation and instrumental variability.

  • Mechanistic and Metabolic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][3] While primarily used as an internal standard, strategically deuterated compounds can also be used to probe metabolic pathways and identify "soft spots" in a molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1]

cluster_0 Role of Deuterium Labeling cluster_1 Primary Applications cluster_2 Outcomes Dapagliflozin_d4 This compound IS Internal Standard (IS) for Bioanalysis Dapagliflozin_d4->IS Primary Use KIE Metabolic Pathway Studies (Kinetic Isotope Effect) Dapagliflozin_d4->KIE Secondary Use PK Accurate Pharmacokinetic (PK) Data (AUC, Cmax, T½) IS->PK Enables Metabolism Identification of Metabolic Hotspots KIE->Metabolism Enables

Caption: Core applications of this compound in drug discovery.

Application of this compound in Pharmacokinetic Studies

Accurate characterization of a drug's pharmacokinetic (PK) profile is fundamental to its development. This compound is essential for the validation and execution of bioanalytical methods to support these studies.

Quantitative Data: LC-MS/MS Method Parameters

The following tables summarize typical parameters for the simultaneous quantification of Dapagliflozin and this compound in biological matrices, compiled from established methodologies.[5][6][7][8][9]

Table 1: Chromatographic Conditions

Parameter Typical Value
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)
Column C18 Reverse-Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1x100 mm, 2.7 µm)[7]
Mobile Phase Isocratic or Gradient mixture of Acetonitrile (B52724)/Methanol and an aqueous buffer (e.g., 5mM Ammonium Acetate or 0.1% Formic Acid)[8][9]
Flow Rate 0.2 - 0.5 mL/min[7][9]
Column Temp. 35 - 40 °C[7]

| Injection Vol. | 5 - 20 µL |

Table 2: Mass Spectrometry Conditions

Parameter Typical Value
MS System Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode[8]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Dapagliflozin) Varies; e.g., m/z 426.2 → 107.2[7] or m/z 426.3 → 135.1[9] (as [M+NH₄]⁺ adduct)
MRM Transition (this compound) m/z 430.2 → 107.2 (Predicted, assuming deuterium on non-fragmented part)
Dwell Time 100 - 200 ms

| Gas Temp. | 300 - 350 °C |

Experimental Protocol: A Typical Preclinical Pharmacokinetic Study

This protocol outlines a representative PK study in rats to determine the oral bioavailability and other key parameters of Dapagliflozin, utilizing this compound.

1. Animal Dosing and Sample Collection:

  • Subjects: Male Sprague-Dawley or Wistar rats (n=5 per group).[10]

  • Acclimation: Acclimate animals for at least 7 days.

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer Dapagliflozin via oral gavage at a specified dose (e.g., 1.5 mg/kg).[11]

    • Intravenous (IV) Group: Administer Dapagliflozin via tail vein injection to determine absolute bioavailability.

  • Blood Collection: Collect blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard, this compound (e.g., at 100 ng/mL).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).

  • Transfer the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Dapagliflozin / this compound) against the known concentrations of calibration standards prepared in blank plasma.

  • Use the regression equation from the calibration curve to determine the concentration of Dapagliflozin in the study samples.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

start Start: PK Study dosing Animal Dosing (Oral or IV) start->dosing collection Serial Blood Sampling (0-24h) dosing->collection centrifuge Plasma Separation (Centrifugation) collection->centrifuge add_is Spike Plasma with This compound (IS) centrifuge->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge2 Centrifuge & Collect Supernatant ppt->centrifuge2 lcms LC-MS/MS Analysis (MRM Mode) centrifuge2->lcms quant Quantification using Calibration Curve lcms->quant pk_calc Calculate PK Parameters (Cmax, AUC, T½) quant->pk_calc end End: PK Profile pk_calc->end

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Underlying Mechanism of Dapagliflozin

Understanding the mechanism of action of Dapagliflozin is crucial for interpreting PK/PD data. Dapagliflozin is a selective inhibitor of SGLT2, a protein primarily located in the proximal tubules of the kidney.[12][13][14] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[13][14]

By inhibiting SGLT2, Dapagliflozin blocks this reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[12][15] This action lowers blood glucose levels in an insulin-independent manner.[12] Beyond glycemic control, this mechanism contributes to pleiotropic effects, including modest weight loss and blood pressure reduction.[16] Recent studies have also shown that Dapagliflozin can modulate signaling pathways involved in inflammation and fibrosis, such as the TGF-β1/Smad pathway, contributing to its cardiorenal protective effects.[12]

cluster_kidney Kidney Proximal Tubule Glomerulus Glomerulus Tubule Tubular Lumen (Filtered Glucose) Glomerulus->Tubule Filtration Blood Bloodstream Tubule->Blood Glucose Reabsorption SGLT2 SGLT2 Transporter Dapagliflozin Dapagliflozin Dapagliflozin->Inhibition Inhibition->SGLT2 Effect Blocks Glucose Reabsorption Inhibition->Effect Glucosuria ↑ Urinary Glucose Excretion (Glucosuria) Effect->Glucosuria Outcome ↓ Blood Glucose Cardiorenal Protection Glucosuria->Outcome

Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

Conclusion

This compound is a critical enabling tool in the preclinical and clinical development of Dapagliflozin. Its primary role as an internal standard ensures the generation of high-quality, reliable pharmacokinetic data, which is essential for dose selection, safety assessment, and regulatory submission. By facilitating robust and accurate bioanalytical methods, this compound helps to de-risk and accelerate the journey of its parent compound from the laboratory to the clinic, ultimately benefiting patients with type 2 diabetes, heart failure, and chronic kidney disease.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dapagliflozin in Human Plasma using Dapagliflozin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dapagliflozin in human plasma. The assay utilizes Dapagliflozin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is ideal for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Dapagliflozin.

Introduction

Dapagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. It lowers blood glucose by inhibiting its reabsorption in the kidneys, leading to excretion in the urine.[1][2] Accurate measurement of Dapagliflozin concentrations in biological matrices is essential for clinical and preclinical research. This document provides a detailed protocol for the quantification of Dapagliflozin in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental

Materials and Reagents
LC-MS/MS Instrumentation
  • Liquid Chromatograph: Shimadzu LC system or equivalent

  • Mass Spectrometer: AB SCIEX API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Hypersil Gold C18 (50mm x 3.0mm, 5µm) or equivalent[2]

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dapagliflozin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution: Dilute the this compound primary stock solution with 50% methanol to a final concentration of 10.0 ng/mL.[2]

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard spiking solution (10.0 ng/mL this compound) to each plasma sample, except for the blank samples.[2]

  • Vortex the samples for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 1 minute and inject the sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Conditions
ColumnHypersil Gold C18 (50mm x 3.0mm, 5µm)[2]
Mobile Phase10 mM Ammonium acetate and Methanol (20:80, v/v)[2]
Flow Rate0.5 mL/min[2]
Injection Volume20 µL[2]
Column Temperature30°C[2]
MS Conditions
Ionization ModePositive Electrospray Ionization (ESI)[2]
Ion Spray Voltage5500 V[2]
Temperature550°C[2]
Collision Gas5 (arbitrary units)[2]
Declustering Potential40 V[2]
Entrance Potential10 V[2]
Collision Energy15 V for Dapagliflozin[2]
MRM Transitions
Dapagliflozinm/z 410.2 → 250.6[2]
This compound (surrogate d5)m/z 415.3 → 250.6[2]

Method Validation

The method was validated based on standard bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 50.00 to 10,000.00 pg/mL for Dapagliflozin in human plasma.[2] The correlation coefficient (r²) was greater than 0.99.

Precision and Accuracy

The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Precision and Accuracy Data

QC LevelConcentration (pg/mL)Intra-batch Precision (%CV)Inter-batch Precision (%CV)
LLOQ50.0≤ 4.5≤ 4.5
LQC150.0≤ 4.5≤ 4.5
MQC3000.0≤ 4.5≤ 4.5
HQC7000.0≤ 4.5≤ 4.5
Data adapted from a similar study using Dapagliflozin-d5.[2]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.

Table 3: Recovery and Matrix Effect Data

AnalyteMatrix Effect (%CV)
Dapagliflozin1.27
Data adapted from a similar study using Dapagliflozin-d5.[2]

Signaling Pathway and Experimental Workflow

Dapagliflozin Mechanism of Action

Dapagliflozin primarily acts by inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.

G cluster_0 Kidney Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose Urine Urine Glomerular Filtrate->Urine Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Dapagliflozin's inhibition of SGLT2 in the kidney.

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of Dapagliflozin in human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Human Plasma Sample is_add Add this compound (IS) start->is_add prep Sample Preparation analysis LC-MS/MS Analysis data Data Processing end End: Concentration Determination data->end precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_sep Chromatographic Separation (C18) reconstitute->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect ms_detect->data

LC-MS/MS experimental workflow for Dapagliflozin.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Dapagliflozin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method well-suited for routine analysis in clinical and research laboratories.

References

Development of a Validated Bioanalytical Method for Dapagliflozin Using a Deuterated (d4) Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. To support pharmacokinetic and bioequivalence studies, a robust and validated bioanalytical method for the quantification of Dapagliflozin in biological matrices is essential. This document outlines a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dapagliflozin in human plasma, utilizing a stable isotope-labeled internal standard, Dapagliflozin-d4. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents
  • Analytes: Dapagliflozin reference standard, this compound (internal standard, IS)

  • Chemicals and Solvents:

  • Biological Matrix: Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatography: UPLC system

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL):

  • Prepare individual stock solutions of Dapagliflozin and this compound in methanol.

Working Standard Solutions:

  • Prepare serial dilutions of the Dapagliflozin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Prepare at least four levels of quality control (QC) samples: Low (LQC), Medium (MQC), High (HQC), and Lower Limit of Quantification (LLOQ QC).

Internal Standard Working Solution (50 ng/mL):

  • Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 50 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    1.5 95
    2.5 95
    2.6 30

    | 4.0 | 30 |

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Dapagliflozin 426.1 167.2

    | this compound | 466.3 | 195.3[1] |

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Dapagliflozin1 - 1000> 0.99

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ QC1< 1585 - 115< 1585 - 115
LQC3< 1585 - 115< 1585 - 115
MQC100< 1585 - 115< 1585 - 115
HQC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3> 8585 - 115
HQC800> 8585 - 115

Table 4: Stability

Stability ConditionDurationQC LevelAccuracy (%)
Bench-top6 hoursLQC, HQC85 - 115
Freeze-thaw3 cyclesLQC, HQC85 - 115
Long-term30 days at -80°CLQC, HQC85 - 115

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) plasma->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Sample preparation workflow for Dapagliflozin analysis.

Bioanalytical Method Validation Parameters

validation_parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity Method_Validation->Linearity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability

Key parameters for bioanalytical method validation.

References

Preparation and Storage of Dapagliflozin-d4 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of Dapagliflozin-d4 stock and working solutions, intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Adherence to these guidelines will help ensure the accuracy, precision, and reliability of experimental results.

Introduction

Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. This compound is a stable isotope-labeled version of Dapagliflozin, which serves as an ideal internal standard for bioanalytical studies. The use of a stable isotope-labeled internal standard is a best practice in quantitative mass spectrometry to correct for variability in sample preparation and instrument response. Proper preparation and storage of these standard solutions are critical for the integrity of the analytical data.

Materials and Reagents

  • This compound powder (≥98% purity)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO, HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized or Milli-Q water

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, disposable tips

  • Amber glass vials with Teflon-lined caps (B75204) or polypropylene (B1209903) cryovials

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation and storage of this compound solutions.

Table 1: Solubility of Dapagliflozin

SolventSolubility
DMSO≥ 30 mg/mL
Methanol≥ 30 mg/mL
Ethanol≥ 30 mg/mL
WaterInsoluble

Note: Solubility data for the non-deuterated Dapagliflozin is presented, which is expected to be nearly identical for this compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
Stock Solution in Organic Solvent-80°CUp to 6 months
Stock Solution in Organic Solvent-20°CUp to 1 month
Working Solutions (in 50% Methanol)2-8°CRecommended for daily use, prepare fresh

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.

Workflow Diagram:

G Workflow for this compound Stock and Working Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Accurately weigh this compound powder dissolve Dissolve in appropriate volume of Methanol in a volumetric flask weigh->dissolve vortex Vortex and sonicate to ensure complete dissolution dissolve->vortex store_stock Store at -80°C in amber vials vortex->store_stock thaw Thaw stock solution to room temperature store_stock->thaw For Working Solution Prep dilute_intermediate Prepare intermediate dilutions if necessary thaw->dilute_intermediate prepare_working Perform serial dilutions to desired working concentrations (e.g., 10 ng/mL) dilute_intermediate->prepare_working store_working Store at 2-8°C for short-term use prepare_working->store_working end End store_working->end start Start start->weigh

Caption: Preparation workflow for this compound solutions.

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed powder to a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

  • Add a portion of the selected solvent (Methanol is recommended) to the volumetric flask, ensuring the volume is below the final mark.

  • Vortex and sonicate the solution for approximately 10-15 minutes to ensure complete dissolution of the powder.

  • Once dissolved, allow the solution to return to room temperature.

  • Add the solvent to the volumetric flask up to the calibration mark.

  • Invert the flask several times to ensure a homogenous solution.

  • Transfer the stock solution into clearly labeled, small-volume amber glass vials or polypropylene cryovials for storage.

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from the 1 mg/mL stock solution. The example provided is for a 10 ng/mL working solution, commonly used as an internal standard spiking solution in bioanalytical assays.

Procedure:

  • Remove an aliquot of the 1 mg/mL this compound stock solution from the freezer and allow it to thaw completely to room temperature.

  • Vortex the thawed stock solution gently to ensure homogeneity.

  • Perform serial dilutions to achieve the desired final concentration. For a 10 ng/mL working solution:

    • Intermediate Dilution (e.g., 1 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with 50% methanol in water. This creates a 1 µg/mL intermediate solution.

    • Final Working Solution (10 ng/mL): Pipette 100 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with 50% methanol in water.

  • Clearly label the vial containing the working solution with the compound name, concentration, preparation date, and solvent.

  • Store the working solution at 2-8°C. It is recommended to prepare fresh working solutions for each analytical run to ensure accuracy.

Stability and Handling

  • Solid Form: this compound powder is stable when stored at -20°C in a desiccator, protected from light and moisture.

  • Stock Solutions: Stock solutions in organic solvents are stable for up to 6 months at -80°C or 1 month at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

  • Working Solutions: Aqueous-organic working solutions are less stable and should be prepared fresh daily and stored at 2-8°C during use.

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

    • Handle the powder in a well-ventilated area or a chemical fume hood.

    • Ensure all glassware is scrupulously clean and dry before use to prevent contamination.

    • Use calibrated pipettes and balances to ensure the accuracy of concentrations.

By following these detailed protocols and guidelines, researchers can confidently prepare and store this compound stock and working solutions, ensuring the generation of high-quality, reproducible data in their analytical studies.

Application Notes and Protocols for the Chromatographic Separation of Dapagliflozin and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of the anti-diabetic drug Dapagliflozin and its deuterated analog, Dapagliflozin-d5. The methods outlined are suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily located in the proximal tubules of the kidneys.[1] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2][3] The use of a deuterated internal standard, such as Dapagliflozin-d5, is crucial for accurate quantification in biological matrices by compensating for variations during sample preparation and analysis. This document details a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Dapagliflozin and Dapagliflozin-d5 in human plasma.

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin's therapeutic effect is achieved through the inhibition of SGLT2 in the kidneys. This transporter is responsible for approximately 90% of glucose reabsorption from the filtrate back into the bloodstream.[2][3] By blocking this co-transporter, Dapagliflozin effectively increases urinary glucose excretion, leading to improved glycemic control.[1][2]

Dapagliflozin Mechanism of Action Tubular_Lumen Tubular Lumen (Glomerular Filtrate) Epithelial_Cell Tubular Epithelial Cell Bloodstream Bloodstream Epithelial_Cell->Bloodstream Glucose_Sodium Glucose & Na+ SGLT2 SGLT2 Transporter Glucose_Sodium->SGLT2 Reabsorption SGLT2->Epithelial_Cell Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Dapagliflozin inhibits the SGLT2 transporter in the renal proximal tubule.

Chromatographic Separation Protocols

A robust and sensitive LC-MS/MS method has been developed and validated for the quantification of Dapagliflozin in human plasma, using Dapagliflozin-d5 as the internal standard.

Experimental Workflow

The overall experimental workflow involves sample preparation from human plasma, followed by chromatographic separation and detection using an LC-MS/MS system.

Experimental_Workflow Start Start: Human Plasma Sample Spike_IS Spike with Dapagliflozin-d5 (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis End End: Concentration Results Data_Analysis->End

Caption: General workflow for the bioanalysis of Dapagliflozin in human plasma.

Sample Preparation
  • To 50 µL of human plasma in a polypropylene (B1209903) microcentrifuge tube, add 25 µL of the Dapagliflozin-d5 internal standard working solution (e.g., 10 ng/mL).[4]

  • Vortex the mixture for 1 minute.

  • Perform protein precipitation by adding a suitable organic solvent such as acetonitrile.

  • Vortex the sample vigorously.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.[4]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[4]

  • Vortex for 1 minute before injection into the LC-MS/MS system.[4]

LC-MS/MS Conditions

The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of Dapagliflozin and Dapagliflozin-d5.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC System
Column ACQUITY UPLC HSS C18 (or equivalent)[5]
Mobile Phase Mixture of 10 mM Ammonium acetate (B1210297) and methanol (B129727) (20:80, v/v)[6]
Flow Rate 0.5 mL/min[6]
Injection Volume 5-20 µL[6]
Column Temperature 30-40°C
Run Time Approximately 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterDapagliflozinDapagliflozin-d5 (IS)
Mass Spectrometer Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[6]Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)[4]Multiple Reaction Monitoring (MRM)
MRM Transition Specific m/z transitions to be optimizedSpecific m/z transitions to be optimized
Cone Voltage To be optimizedTo be optimized
Collision Energy To be optimizedTo be optimized

Note: Specific MRM transitions, cone voltages, and collision energies should be optimized for the specific instrument being used to ensure maximum sensitivity and specificity.

Data and Results

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Dapagliflozin in human plasma.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 50.00 - 10000.00 pg/mL[6]
Correlation Coefficient (r²) > 0.99
Precision (%CV) ≤ 4.5% (Intra- and Inter-batch)[6]
Accuracy Within ±15% of the nominal concentration
Recovery Consistent and reproducible
Matrix Effect (%CV) < 15%

Under the specified chromatographic conditions, Dapagliflozin and its deuterated analog, Dapagliflozin-d5, will have very similar retention times. The mass spectrometer's ability to differentiate between the two compounds based on their mass-to-charge ratio allows for the use of the deuterated analog as an effective internal standard.

Conclusion

The detailed LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantitative analysis of Dapagliflozin in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research involved in the study of Dapagliflozin.

References

Application of Dapagliflozin-d4 in Bioequivalence Studies of Dapagliflozin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapagliflozin is an orally administered selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. To ensure the therapeutic equivalence of generic formulations of Dapagliflozin, bioequivalence (BE) studies are essential. The use of a stable isotope-labeled internal standard, such as Dapagliflozin-d4, is a critical component of the bioanalytical method used in these studies. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to Dapagliflozin and its distinct mass, ensuring accurate and precise quantification in biological matrices. This document provides a detailed protocol for a bioequivalence study of Dapagliflozin formulations, incorporating the use of this compound.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Dapagliflozin is designed as a single-dose, two-treatment, two-period, crossover study in healthy human subjects under fasting conditions.[1][2] The study involves administering a single oral dose of the test and reference Dapagliflozin formulations to healthy volunteers, with a washout period between the two treatments.

Study Population: Healthy male and non-pregnant, non-lactating female subjects.

Study Design:

  • Type: Randomized, open-label, two-period, two-sequence, crossover.

  • Treatments:

    • Test Product: Dapagliflozin formulation.

    • Reference Product: Innovator Dapagliflozin formulation (e.g., Forxiga®).

  • Dose: Single oral dose of 10 mg Dapagliflozin.

  • Washout Period: A sufficient washout period, typically 5 to 7 days, should be maintained between the two treatment periods.[1][3]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

Bioanalytical Method: LC-MS/MS Quantification of Dapagliflozin in Human Plasma

Internal Standard: this compound

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A validated Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a Hypersil Gold C18 (50mm x 3.0mm, 5µm) or equivalent.[4]

  • Mobile Phase: A mixture of 10 mM Ammonium acetate and methanol (B129727) (20:80, v/v) or other validated composition.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Mass Transitions: The specific mass transitions for Dapagliflozin and this compound should be optimized. Based on available literature for deuterated Dapagliflozin (Dapagliflozin-d5), the transitions would be similar[4]:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dapagliflozin410.2250.6
This compound414.2 (projected)250.6 (projected)
Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The method should be linear over a defined concentration range.

  • Precision and Accuracy: Assessed at multiple quality control (QC) levels (low, medium, and high).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

Bioanalytical Method Validation Data

The following tables summarize the expected quantitative data from the validation of the LC-MS/MS method for Dapagliflozin using this compound as an internal standard.

Table 1: Linearity of Dapagliflozin in Human Plasma

Concentration Range (ng/mL)Correlation Coefficient (r²)
0.5 - 500≥ 0.99

Table 2: Precision and Accuracy of Dapagliflozin Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5≤ 20≤ 2080-120
Low1.5≤ 15≤ 1585-115
Medium200≤ 15≤ 1585-115
High400≤ 15≤ 1585-115

LLOQ: Lower Limit of Quantification

Pharmacokinetic and Bioequivalence Data

The primary pharmacokinetic parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Table 3: Pharmacokinetic Parameters of Dapagliflozin (Test vs. Reference)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 83.07 ± 30.3485.00 ± 28.00
AUC0-t (ng·h/mL) 601.72 ± 174.46610.00 ± 180.00
AUC0-∞ (ng·h/mL) 620.87 ± 180.38630.00 ± 185.00
tmax (h) 2.00 (0.5-8.00)2.00 (1.00-6.00)
t1/2 (h) 10.50 ± 2.6410.53 ± 2.69

Data presented are representative and based on published studies.[5][6]

Table 4: Bioequivalence Analysis of Dapagliflozin

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax 100.8989.72% - 113.46%
AUC0-t 99.2196.47% - 102.04%

For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratio of Cmax and AUC0-t must fall within the acceptance range of 80.00% to 125.00%.[1][2]

Mandatory Visualizations

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Dosing (Crossover) Washout->Period2 Blood_Sampling Serial Blood Sampling Period2->Blood_Sampling Sample_Preparation Plasma Sample Preparation (LLE with this compound) Blood_Sampling->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Quantification Quantification of Dapagliflozin LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow for a Dapagliflozin bioequivalence study.

Analytical_Procedure Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Detection MRM Detection (Dapagliflozin & this compound) Injection->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: Bioanalytical sample preparation and analysis workflow.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_conclusion Conclusion Test_Formulation Test Dapagliflozin Formulation BE_Study Bioequivalence Study in Healthy Subjects Test_Formulation->BE_Study Ref_Formulation Reference Dapagliflozin Formulation Ref_Formulation->BE_Study PK_Parameters Pharmacokinetic Parameters (Cmax, AUC) BE_Study->PK_Parameters Statistical_Comparison Statistical Comparison (90% CI) PK_Parameters->Statistical_Comparison Bioequivalence Bioequivalence Established Statistical_Comparison->Bioequivalence If 90% CI is within 80-125%

References

Application Note and Protocol: Quantification of Dapagliflozin in Preclinical Toxicology Assays using Dapagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the kidneys. By inhibiting SGLT2, Dapagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][2][3][4] This mechanism of action makes it an effective treatment for type 2 diabetes mellitus. In the course of drug development, preclinical toxicology studies are essential to evaluate the safety profile of new chemical entities. Accurate quantification of the drug in biological matrices is a critical component of these studies, enabling the correlation of drug exposure with toxicological findings.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Dapagliflozin-d4, a deuterated analog of Dapagliflozin, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to Dapagliflozin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of Dapagliflozin in complex biological matrices such as plasma. This application note provides a detailed protocol for the quantification of Dapagliflozin in rat plasma using this compound as an internal standard by LC-MS/MS, along with relevant data from preclinical toxicology studies.

Bioanalytical Method for Dapagliflozin Quantification

A robust and validated LC-MS/MS method is crucial for the accurate determination of Dapagliflozin concentrations in preclinical toxicology samples. The following protocol is a representative method for the analysis of Dapagliflozin in rat plasma.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a reliable method for extracting Dapagliflozin from plasma, providing a clean sample for LC-MS/MS analysis.[5][6]

  • Materials:

    • Rat plasma samples

    • Dapagliflozin and this compound stock solutions (in methanol (B129727) or acetonitrile)

    • SPE cartridges (e.g., Oasis HLB or equivalent)

    • Methanol

    • Water

    • Acetonitrile (B52724)

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Protocol:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of rat plasma, add the internal standard (this compound) to a final concentration of 100 ng/mL.

    • Vortex the plasma sample briefly.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute Dapagliflozin and this compound with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1×100 mm, 2.7 µm) is suitable for separation.

    • Mobile Phase: A gradient elution with 5mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile is commonly used.

    • Flow Rate: A typical flow rate is 0.2 mL/min.

    • Column Temperature: Maintained at 35°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode can be used. Negative ion mode has been shown to be effective as Dapagliflozin readily forms adducts in the presence of formic acid.[5][6] Positive ion mode monitoring for the ammonium adduct is also a viable option.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Mass Transitions: The specific precursor and product ions for Dapagliflozin and this compound should be optimized on the specific mass spectrometer being used. Representative transitions are provided in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dapagliflozin426.2107.240
This compound415.3250.6Optimized Value

Note: The provided mass transition for Dapagliflozin is for the [M+NH4]+ adduct in positive ion mode. The transition for this compound is a representative value and should be empirically determined.

Method Validation Summary

A comprehensive validation of the bioanalytical method is required to ensure its reliability. The following table summarizes typical validation parameters and their acceptable limits.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity Correlation coefficient (r²) ≥ 0.995 - 2000 ng/mL[5][6]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%5 ng/mL[5][6]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)90.8% to 103.6%[7]
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)CV ≤ 6.2%[7]
Recovery Consistent and reproducible87.39% to 90.78%[7]
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Within acceptable limits
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ±15% of the initial concentrationStable under typical laboratory conditions[5][7]

Application in Preclinical Toxicology Assays

The developed and validated bioanalytical method is essential for determining the pharmacokinetic profile of Dapagliflozin in preclinical toxicology studies. These studies typically involve administering a range of doses to animals (e.g., Sprague-Dawley rats) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Preclinical Dosing and Exposure

In rat toxicology studies, Dapagliflozin has been administered orally at doses ranging from 0.5 mg/kg to 10 mg/kg and higher.[8][9] The resulting plasma concentrations are measured at various time points to determine key pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve).

Dose (mg/kg)Approximate Human Exposure Multiple (AUC)
0.57x (males), 9x (females)[8]
1.011x[10]
2.025x (males), 34x (females)[8]
5.059x[10]
10.0130x (males), 186x (females)[8][9]

Exposure multiples are relative to the maximum recommended human dose (MRHD) of 10 mg.

Signaling Pathways and Toxicological Considerations

On-Target Pharmacology: SGLT2 Inhibition

Dapagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2 in the proximal tubules of the kidney.[1][2][3][4] This leads to a reduction in glucose reabsorption and an increase in urinary glucose excretion.

Dapagliflozin inhibits SGLT2, preventing glucose and sodium reabsorption in the kidney.
Off-Target Considerations in Toxicology

At supratherapeutic doses, as often used in preclinical toxicology studies, Dapagliflozin can exhibit off-target effects. One notable off-target effect is the inhibition of SGLT1, which is also involved in glucose transport, but is more prevalent in the intestine.[11] Inhibition of intestinal SGLT1 can lead to glucose-galactose malabsorption.

Additionally, some studies suggest that Dapagliflozin can activate the AMP-activated protein kinase (AMPK) signaling pathway.[12][13][14][15] AMPK is a key cellular energy sensor that, when activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This activation may contribute to some of the beneficial cardiovascular effects observed with SGLT2 inhibitors.

AMPK_Pathway Dapagliflozin Dapagliflozin AMPK AMPK Dapagliflozin->AMPK Activation Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Stimulates Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism Inhibits

Dapagliflozin may activate the AMPK signaling pathway, influencing cellular metabolism.

Experimental Workflow

The overall workflow for quantifying Dapagliflozin in preclinical toxicology samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow Dosing Animal Dosing (e.g., Oral Gavage in Rats) Sample_Collection Plasma Sample Collection (Timed Intervals) Dosing->Sample_Collection Sample_Preparation Sample Preparation (Solid Phase Extraction with this compound) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Preparation->LCMS_Analysis Data_Processing Data Processing and Quantification (Calibration Curve) LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Data_Processing->PK_Analysis Tox_Correlation Correlation with Toxicology Findings PK_Analysis->Tox_Correlation

Workflow for Dapagliflozin quantification in preclinical toxicology studies.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Dapagliflozin in preclinical toxicology assays. The detailed LC-MS/MS protocol and validation data presented in this application note offer a robust framework for researchers in drug development. By accurately determining drug exposure, scientists can establish a clearer understanding of the dose-response relationship for both efficacy and toxicity, which is fundamental to the successful progression of new therapeutic agents. Understanding both the on-target and potential off-target effects of Dapagliflozin is crucial for a comprehensive toxicological assessment.

References

Application Notes: Utilizing Dapagliflozin-d4 in Untargeted Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapagliflozin (B1669812), a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, is a cornerstone therapy for type 2 diabetes mellitus, with proven benefits for cardiovascular and renal outcomes.[1][2] Its mechanism of action extends beyond glycemic control, inducing a systemic metabolic shift that mimics a fasting-like state.[3][4] Untargeted metabolomics, a comprehensive approach to study the entirety of small molecules in a biological system, is an ideal tool to investigate the pleiotropic effects of Dapagliflozin. The use of a stable isotope-labeled internal standard, such as Dapagliflozin-d4, is critical in untargeted metabolomics to ensure data quality, enabling accurate metabolite quantification and normalization of analytical variability.

Application of this compound in Research

This compound serves as an ideal internal standard for untargeted metabolomics studies investigating the effects of Dapagliflozin for several reasons:

  • Chemical Similarity: As a deuterated analog of Dapagliflozin, it shares near-identical physicochemical properties, ensuring it behaves similarly during sample extraction and chromatographic separation.

  • Mass Spectrometry Distinction: The deuterium (B1214612) labels make it distinguishable from the unlabeled Dapagliflozin by mass spectrometry, allowing for its use as a reference for retention time and peak intensity normalization.

  • Quality Control: It helps to monitor and correct for variations in sample preparation and instrument performance, thereby improving the reliability and reproducibility of the results.[5]

Key Metabolic Pathways Modulated by Dapagliflozin

Untargeted metabolomics studies have revealed that Dapagliflozin induces significant alterations in several key metabolic pathways:

  • Glucose and Energy Metabolism: By promoting urinary glucose excretion, Dapagliflozin leads to a shift from glucose to lipid and amino acid metabolism for energy production.[6][7] This is reflected in changes in metabolites within glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.[8][9]

  • Lipid Metabolism: Increased fatty acid oxidation and ketogenesis are consistently observed with Dapagliflozin treatment.[6][10] This leads to elevated levels of ketone bodies and acylcarnitines.[11]

  • Amino Acid Metabolism: Changes in branched-chain amino acids (BCAAs) and other amino acids suggest alterations in protein catabolism and their utilization as alternative energy sources.[6][7]

  • Signaling Pathways: Dapagliflozin has been shown to modulate signaling pathways such as the PI3K-Akt and Akt/mTOR pathways, which are involved in cellular growth, proliferation, and autophagy.[4][12]

Quantitative Data Summary

The following tables summarize the quantitative changes in metabolites observed in untargeted metabolomics studies following Dapagliflozin administration.

Table 1: Significantly Altered Metabolites in Plasma of Patients with Type 2 Diabetes Treated with Dapagliflozin

MetabolitePathwayGeometric Mean Ratio (vs. Placebo)p-value
Increased Metabolites
3-hydroxybutyrate (BHBA)Ketone Body Metabolism2.54<0.05
AcetoacetateKetone Body Metabolism2.11<0.05
LeucineAmino Acid Metabolism1.15<0.05
IsoleucineAmino Acid Metabolism1.13<0.05
ValineAmino Acid Metabolism1.12<0.05
Decreased Metabolites
GlucoseCarbohydrate Metabolism0.88<0.05
SuccinateTCA Cycle0.85<0.05
FumarateTCA Cycle0.87<0.05
MalateTCA Cycle0.89<0.05
AlanineAmino Acid Metabolism0.91<0.05
GlutamineAmino Acid Metabolism0.93<0.05
UratePurine Metabolism0.78<0.05

Data adapted from a study on patients with type 2 diabetes treated with Dapagliflozin for 12 weeks.[8]

Table 2: Significantly Altered Metabolites in Plasma of Healthy Volunteers 24 hours Post-Dapagliflozin Administration

MetaboliteFold Changep-value
Increased Metabolites
PC O-36:5Glycerophospholipid Metabolism>1.2
PC 36:3Glycerophospholipid Metabolism>1.2
PS 40:2Glycerophospholipid Metabolism>1.2
PS 40:3Glycerophospholipid Metabolism>1.2
PS 36:1Glycerophospholipid Metabolism>1.2
PS 40:4Glycerophospholipid Metabolism>1.2
Lysophosphatidylserine 22:1Glycerophospholipid Metabolism>1.2
UridinePyrimidine Metabolism>1.2
Decreased Metabolites
Dehydroepiandrosterone sulfate (B86663) (DHEA-S)Steroid Hormone Metabolism<0.8
BilirubinHeme Metabolism<0.8

Data adapted from a study on healthy volunteers after a single 10 mg dose of Dapagliflozin.[13][14]

Experimental Protocols

1. Untargeted Metabolomics Sample Preparation from Plasma

This protocol describes the extraction of metabolites from plasma samples for untargeted analysis using this compound as an internal standard.

Materials:

  • Plasma samples (stored at -80°C)

  • This compound solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade), chilled to -20°C

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Thaw Samples: Thaw plasma samples on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.

  • Protein Precipitation and Metabolite Extraction: a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution and vortex briefly. b. Add 400 µL of cold (-20°C) methanol:acetonitrile (1:1, v/v) to precipitate proteins and extract metabolites. c. Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% aqueous methanol, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS Based Untargeted Metabolomics Analysis

This protocol provides a general framework for the LC-MS analysis of the prepared plasma extracts. Parameters should be optimized for the specific instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters (Example for a C18 column):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters (Example for Q-TOF in positive ion mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-1200.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

3. Data Analysis Workflow

A typical workflow for processing and analyzing untargeted metabolomics data is as follows:

  • Data Pre-processing:

    • Convert raw data to an open format (e.g., mzML).

    • Perform peak picking, feature detection, and retention time correction using software such as XCMS, MS-DIAL, or Compound Discoverer.

  • Data Normalization: Normalize the data to the peak intensity of the internal standard (this compound) to correct for analytical variability.

  • Statistical Analysis:

    • Perform univariate analysis (e.g., t-tests, ANOVA) to identify significantly different features between experimental groups.

    • Employ multivariate analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to observe clustering and identify discriminatory features.

  • Metabolite Identification:

    • Putatively identify metabolites by matching the accurate mass and retention time to metabolite databases (e.g., HMDB, METLIN).

    • Confirm metabolite identity by comparing fragmentation patterns (MS/MS spectra) with those in spectral libraries or by analyzing authentic standards.

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly impacted by the treatment.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation (Cold Methanol/Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lcms UHPLC-QTOF/Orbitrap reconstitute->lcms preprocess Data Pre-processing (Peak Picking, Alignment) lcms->preprocess normalize Normalization (to this compound) preprocess->normalize stats Statistical Analysis (Univariate & Multivariate) normalize->stats identify Metabolite Identification (Database Matching, MS/MS) stats->identify pathway Pathway Analysis identify->pathway

Caption: Untargeted metabolomics workflow.

dapagliflozin_pathway cluster_sglt2 Kidney Proximal Tubule cluster_metabolism Systemic Metabolic Shift cluster_signaling Cellular Signaling dapagliflozin Dapagliflozin sglt2 SGLT2 Inhibition dapagliflozin->sglt2 pi3k_akt PI3K/Akt Pathway Modulation dapagliflozin->pi3k_akt akt_mtor Akt/mTOR Pathway Modulation dapagliflozin->akt_mtor glucose_excretion Increased Urinary Glucose Excretion sglt2->glucose_excretion glucose_util Decreased Glucose Utilization glucose_excretion->glucose_util fatty_acid_ox Increased Fatty Acid Oxidation glucose_util->fatty_acid_ox ketogenesis Increased Ketogenesis glucose_util->ketogenesis amino_acid_cat Altered Amino Acid Catabolism glucose_util->amino_acid_cat

Caption: Key pathways affected by Dapagliflozin.

References

Troubleshooting & Optimization

Minimizing ion suppression or enhancement using Dapagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dapagliflozin-d4 as an internal standard in LC-MS/MS analyses. Our goal is to help you minimize ion suppression and enhancement to ensure accurate and reproducible quantification of Dapagliflozin.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in LC-MS/MS analysis?

A1: Ion suppression and enhancement are types of matrix effects that can significantly impact the accuracy and sensitivity of LC-MS/MS methods.[1][2]

  • Ion Suppression: This is a reduction in the ionization efficiency of the target analyte (Dapagliflozin) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3][4] These interfering components can compete for ionization in the MS source, leading to a decreased signal for the analyte.[4][5]

  • Ion Enhancement: This is an increase in the ionization efficiency of the analyte, also caused by co-eluting matrix components.[1]

Both phenomena can lead to inaccurate and unreliable quantitative results.[2]

Q2: How does this compound, as a deuterated internal standard, help in addressing ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool to compensate for matrix effects.[6] Since this compound is chemically and physically almost identical to Dapagliflozin, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the consistent ratio of the analyte's signal to the internal standard's signal.

Q3: My Dapagliflozin signal is low and variable in matrix samples, even when using this compound. What could be the issue?

A3: This suggests that this compound may not be fully compensating for the matrix effects. Potential causes include:

  • Chromatographic Separation: Even a minor difference in retention time between Dapagliflozin and this compound can expose them to different matrix components, resulting in differential ion suppression.[7] This is sometimes referred to as the "isotope effect."

  • High Concentration of Interferents: Extremely high levels of co-eluting matrix components can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.[7]

  • Suboptimal Internal Standard Concentration: An excessively high concentration of this compound can lead to self-suppression.

Troubleshooting Guides

Problem 1: Low Signal Intensity for Both Dapagliflozin and this compound

This is a strong indicator of significant ion suppression affecting both the analyte and the internal standard.[8]

Troubleshooting Workflow:

start Start: Low Signal for Dapagliflozin & this compound sample_prep Optimize Sample Preparation start->sample_prep Primary Approach chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists dilution Dilute Sample chromatography->dilution If co-elution is unavoidable ms_params Adjust MS Parameters dilution->ms_params Fine-tuning end End: Signal Improved ms_params->end

Caption: A workflow for troubleshooting ion suppression.

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): This technique offers a more selective cleanup compared to protein precipitation by effectively removing salts and phospholipids.[5]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than protein precipitation.[3]

  • Optimize Chromatography: If sample preparation is insufficient, modify the LC method to separate Dapagliflozin from the regions of ion suppression.[6]

    • Adjust Gradient: Employ a shallower gradient to enhance the separation between the analyte and interfering peaks.[6]

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter separation selectivity.[6]

    • Use UPLC/UHPLC: Ultra-high performance liquid chromatography systems with sub-2 µm particle columns can significantly boost resolution.[6]

  • Dilute the Sample: Diluting the sample can lower the concentration of matrix components, thereby reducing their suppressive effects.[4][7] However, this may also decrease the analyte signal, so it's a trade-off.

Problem 2: Inconsistent Dapagliflozin / this compound Ratio

This indicates that the ion suppression is variable and not being adequately compensated for by the internal standard, possibly due to slight chromatographic separation between the two.[8]

Solutions:

  • Verify Co-elution: Carefully examine the chromatograms. The peaks for Dapagliflozin and this compound should perfectly overlap.[7]

  • Perform a Post-Column Infusion Experiment: This will help identify the specific retention times where ion suppression is most severe. You can then adjust your chromatography to ensure both Dapagliflozin and this compound elute away from these zones.[7]

  • Prepare Matrix-Matched Calibrators: Preparing calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help normalize the matrix effects across the entire analytical run.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones

This experiment helps to qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Experimental Workflow:

cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix Extract) lc_pump->injector column LC Column injector->column tee column->tee syringe_pump Syringe Pump (Dapagliflozin Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

References

Potential for H/D exchange (deuterium loss) in Dapagliflozin-d4 under LC-MS conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses the potential for deuterium (B1214612) loss (H/D exchange) in Dapagliflozin-d4 when analyzed under typical Liquid Chromatography-Mass Spectrometry (LC-MS) conditions.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for deuterated standards like this compound?

A1: Hydrogen-Deuterium (H/D) exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water in the mobile phase). For quantitative bioanalysis using deuterated internal standards, such as this compound, unintended H/D exchange can lead to a mass shift, causing the internal standard to be detected at the same mass as the non-deuterated analyte. This can compromise the accuracy and reliability of the assay, leading to an overestimation of the analyte concentration.

Q2: Where is this compound deuterated, and are these positions susceptible to H/D exchange?

A2: The exact positions of the four deuterium atoms in commercially available this compound (CAS No. 1224234-25-6) are not publicly disclosed by manufacturers. However, based on the analysis of a related compound, Dapagliflozin-d5, where the deuterium atoms are located on the terminal ethyl group of the ethoxybenzyl moiety, it is plausible that the deuteration in this compound is also on this stable aliphatic chain.

Hydrogens attached to carbon atoms (C-H) are generally stable and not prone to exchange under typical reversed-phase LC-MS conditions. Conversely, hydrogens attached to heteroatoms like oxygen (O-H), nitrogen (N-H), or sulfur (S-H) are highly susceptible to exchange with protons from the solvent. Given that Dapagliflozin's structure contains several hydroxyl (-OH) groups on the glucose moiety, deuterons placed at these positions would be readily exchanged. Therefore, it is highly probable that the deuterium labels in this compound are strategically placed on carbon atoms to ensure isotopic stability.

Q3: What specific LC-MS conditions could potentially induce H/D exchange in this compound?

A3: While deuterium labels on carbon atoms are generally stable, extreme pH and high temperatures can facilitate H/D exchange.

  • pH: The rate of H/D exchange is minimized at a pH of approximately 2.5. Both highly acidic (pH < 2) and basic (pH > 8) mobile phases can increase the risk of exchange, especially for deuterons on carbons adjacent to activating groups.

  • Temperature: Elevated temperatures in the autosampler or column compartment can provide the necessary activation energy for H/D exchange to occur.

  • Solvent Composition: The presence of a high percentage of water in the mobile phase can increase the likelihood of exchange, as water acts as the primary source of protons.

Troubleshooting Guide: Investigating Deuterium Loss

If you suspect that your this compound internal standard is undergoing H/D exchange, follow this troubleshooting guide.

Table 1: Troubleshooting H/D Exchange for this compound
Symptom Potential Cause Recommended Action
Overestimation of analyte concentrationBack-exchange of deuterium on the internal standard1. Post-column Infusion Experiment: Infuse a solution of this compound post-column while injecting a blank sample. Monitor for the appearance of a signal at the m/z of unlabeled Dapagliflozin.
2. Incubation Study: Incubate this compound in the mobile phase at the analytical temperature for varying durations. Analyze the samples to quantify any deuterium loss over time.
Appearance of a peak at the retention time of Dapagliflozin with the m/z of the unlabeled analyte in internal standard-only injectionsOn-instrument H/D exchange1. Optimize Mobile Phase pH: Adjust the mobile phase pH towards 2.5-3.0, where H/D exchange is generally minimized.
2. Reduce Temperature: Lower the temperature of the autosampler and column oven to the lowest practicable temperature that still provides good chromatography.
3. Modify Solvent Composition: If possible, decrease the aqueous content of the mobile phase, particularly during sample storage in the autosampler.
Inconsistent internal standard responsePartial H/D exchangeReview and optimize all the parameters mentioned above. Ensure consistent preparation and storage of mobile phases and samples.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Mobile Phase

Objective: To determine if H/D exchange of this compound occurs in the prepared mobile phase under the analytical conditions.

Materials:

  • This compound stock solution

  • Mobile Phase A (e.g., 0.1% formic acid in water)

  • Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)

  • LC-MS system

Procedure:

  • Prepare a solution of this compound in the initial mobile phase composition at the concentration used for sample analysis.

  • Divide the solution into aliquots.

  • Store the aliquots at the same temperature as the autosampler for different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • At each time point, inject the corresponding aliquot onto the LC-MS system.

  • Monitor the peak areas for both this compound (deuterated) and the mass corresponding to unlabeled Dapagliflozin.

  • Calculate the percentage of deuterium loss at each time point.

Table 2: Hypothetical Data for this compound Stability
Time (hours)This compound Peak AreaUnlabeled Dapagliflozin Peak Area% Deuterium Loss
01,000,000< 500 (Below LOQ)0
2998,000< 500< 0.2
4995,0001,500~0.15
8990,0005,000~0.5
12985,00010,000~1.0
24970,00025,000~2.5

Visualizations

H_D_Exchange_Pathway Dapagliflozin_d4 This compound (Stable) Transition_State Transition State Dapagliflozin_d4->Transition_State LC-MS Conditions (pH, Temp) Dapagliflozin_d3 Dapagliflozin-d3 (Deuterium Loss) Transition_State->Dapagliflozin_d3 H/D Exchange Solvent Mobile Phase (H₂O) Solvent->Transition_State

Caption: Potential pathway for H/D exchange of this compound.

Troubleshooting_Workflow Start Suspected Deuterium Loss Check_Method Review LC-MS Method Parameters (pH, Temperature) Start->Check_Method Incubation_Study Perform Mobile Phase Incubation Study Check_Method->Incubation_Study Analyze_Data Analyze for Deuterium Loss Incubation_Study->Analyze_Data Decision Is Deuterium Loss > Acceptable Limit? Analyze_Data->Decision Optimize_Method Optimize pH and/or Temperature Decision->Optimize_Method Yes End Method Acceptable Decision->End No Revalidate Revalidate Method Optimize_Method->Revalidate End_Fail Consider Alternative IS Optimize_Method->End_Fail If optimization fails Revalidate->Decision

Caption: Troubleshooting workflow for suspected H/D exchange.

Technical Support Center: Optimizing Dapagliflozin and Dapagliflozin-d4 Plasma Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Dapagliflozin and its deuterated internal standard, Dapagliflozin-d4, from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of Dapagliflozin and this compound from plasma.

Issue 1: Low Extraction Recovery

Potential Cause Troubleshooting Step Recommended Action
Inappropriate Extraction Method Evaluate the chosen extraction technique (PPT, LLE, SPE).For Dapagliflozin, all three methods have been successfully applied. If using PPT and experiencing low recovery, consider switching to LLE or SPE for a cleaner extract and potentially higher recovery.
Suboptimal Solvent Selection (LLE & PPT) The polarity of the extraction solvent is critical.For LLE, ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) are commonly used. For PPT, acetonitrile (B52724) and methanol (B129727) are effective. Ensure the solvent is of high purity (HPLC or LC-MS grade).
Incorrect pH of Plasma Sample (LLE) The ionization state of Dapagliflozin affects its partitioning into the organic solvent.Adjust the plasma sample pH to be at least 2 units below the pKa of Dapagliflozin to ensure it is in its neutral, more extractable form.
Insufficient Solvent Volume The ratio of organic solvent to plasma can impact recovery efficiency.Increase the volume of the extraction solvent. A ratio of 3:1 (solvent:plasma) is a good starting point for PPT, and 5:1 for LLE.
Inadequate Vortexing/Mixing Incomplete mixing leads to poor partitioning of the analyte into the extraction solvent.Ensure vigorous and consistent vortexing for at least 1-2 minutes to maximize the interaction between the plasma sample and the extraction solvent.
Suboptimal SPE Cartridge and Procedure The choice of sorbent and the elution solvent are crucial for successful SPE.For Dapagliflozin, a reversed-phase C18 or a polymer-based sorbent can be effective. Ensure proper conditioning of the cartridge and use a strong enough elution solvent (e.g., methanol or acetonitrile) to fully recover the analyte.

Issue 2: High Matrix Effects and Poor Reproducibility

Potential Cause Troubleshooting Step Recommended Action
Insufficient Sample Cleanup Co-eluting endogenous plasma components can interfere with ionization in the mass spectrometer.If using protein precipitation, consider switching to a more rigorous method like LLE or SPE to achieve a cleaner sample extract.
Phospholipid Contamination Phospholipids from the plasma matrix are a common source of ion suppression.Employ a phospholipid removal SPE cartridge or a targeted LLE protocol to minimize their presence in the final extract.
Inconsistent Evaporation and Reconstitution Incomplete drying or improper reconstitution can lead to variability.Ensure the extracted solvent is completely evaporated under a gentle stream of nitrogen. Reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions of your LC method to ensure proper peak shape and reproducibility.
Use of an Inappropriate Internal Standard A non-ideal internal standard will not adequately compensate for variability in extraction and matrix effects.This compound is the recommended stable isotope-labeled internal standard and should effectively track the recovery and matrix effects of the parent drug.

Frequently Asked Questions (FAQs)

Q1: What is the most common and simplest extraction method for Dapagliflozin from plasma?

A1: Protein precipitation (PPT) is the simplest and most common method for extracting Dapagliflozin from plasma.[1][2][3] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample to precipitate the proteins.[1][3] After centrifugation, the supernatant containing the drug is collected for analysis. This method is fast and requires minimal sample handling.

Q2: When should I consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: While PPT is simple, it may result in a less clean extract, potentially leading to higher matrix effects. You should consider LLE or SPE when:

  • You observe significant ion suppression or enhancement in your LC-MS/MS analysis.

  • You require lower limits of quantification (LLOQ).

  • You need to remove interfering substances that are not eliminated by PPT.

    LLE and SPE provide a higher degree of sample cleanup.[4][5][6][7]

Q3: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of Dapagliflozin?

A3: For optimal LLE recovery, you should focus on:

  • Extraction Solvent: Ethyl acetate and methyl tert-butyl ether (MTBE) are suitable choices.

  • pH of the Aqueous Phase: Adjusting the pH of the plasma sample is crucial to ensure Dapagliflozin is in its non-ionized form for efficient extraction into the organic phase.

  • Solvent to Plasma Ratio: A higher ratio (e.g., 5:1) can improve recovery.

  • Mixing: Ensure thorough mixing by vortexing to facilitate the transfer of the analyte into the organic solvent.

Q4: How do I select the right Solid-Phase Extraction (SPE) cartridge for Dapagliflozin?

A4: The selection of an SPE cartridge depends on the physicochemical properties of Dapagliflozin. Since Dapagliflozin is a moderately polar compound, a reversed-phase sorbent like C18 is a good starting point.[4][5][6] Polymeric sorbents can also offer high recovery and clean extracts. It is essential to follow the manufacturer's protocol for cartridge conditioning, sample loading, washing, and elution to achieve optimal results.

Q5: How critical is the use of a deuterated internal standard like this compound?

A5: The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalysis.[8] It is the gold standard as it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby accurately compensating for any sample loss during preparation and for matrix-induced ionization suppression or enhancement.

Experimental Protocols

Below are detailed methodologies for the three main extraction techniques.

1. Protein Precipitation (PPT) Protocol

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) Protocol

  • To 100 µL of plasma sample in a glass tube, add the internal standard (this compound).

  • Add a small volume of a buffer to adjust the pH (e.g., acetate buffer, pH 4.5).

  • Add 500 µL of ethyl acetate (or methyl tert-butyl ether).

  • Cap the tube and vortex for 2-5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]

  • Sample Loading: Pre-treat 200 µL of plasma with the internal standard and a small amount of acid (e.g., formic acid) to adjust the pH. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove interferences.

  • Elution: Elute Dapagliflozin and this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Reported Extraction Recoveries for Dapagliflozin using Different Methods

Extraction MethodSolvent/SorbentRecovery (%)Reference
Protein PrecipitationMethanol99.8 - 109[1]
Protein PrecipitationAcetonitrile87.39 - 90.78[2]
Liquid-Liquid ExtractionNot Specified76.14 - 89.12[7]
Solid-Phase ExtractionC18Good Recovery[5]
Solid-Phase ExtractionNot Specified79 - 88[1]

Note: The recovery of this compound is expected to be very similar to that of Dapagliflozin due to their structural similarity.

Visualizations

experimental_workflow_ppt start Plasma Sample + This compound ppt Add Acetonitrile/ Methanol start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation (PPT) experimental workflow.

experimental_workflow_lle start Plasma Sample + This compound ph_adjust Adjust pH start->ph_adjust add_solvent Add Ethyl Acetate/ MTBE ph_adjust->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis experimental_workflow_spe start Plasma Sample + This compound condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis troubleshooting_low_recovery start Low Extraction Recovery? check_method Is the extraction method appropriate? start->check_method check_solvent Is the solvent optimal? check_method->check_solvent Yes solution_method Consider LLE or SPE for cleaner extraction. check_method->solution_method No check_ph Is the pH correct (for LLE)? check_solvent->check_ph Yes solution_solvent Use high-purity ethyl acetate (LLE) or acetonitrile (PPT). check_solvent->solution_solvent No check_volume Is the solvent volume sufficient? check_ph->check_volume Yes solution_ph Adjust pH to 2 units below pKa. check_ph->solution_ph No check_mixing Is vortexing adequate? check_volume->check_mixing Yes solution_volume Increase solvent:plasma ratio. check_volume->solution_volume No solution_mixing Ensure vigorous and consistent vortexing. check_mixing->solution_mixing No

References

Troubleshooting poor reproducibility in Dapagliflozin quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Dapagliflozin in various matrices. The information is intended for researchers, scientists, and drug development professionals to help improve assay reproducibility and ensure data quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Chromatographic & Instrument Issues

Question 1: Why am I seeing variable or drifting retention times for Dapagliflozin?

Answer: Poor reproducibility of retention times is a common issue in HPLC and LC-MS/MS assays and can stem from several factors related to the mobile phase, column, or HPLC system.[1][2]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as variations in solvent composition, pH, or inadequate degassing, can lead to retention time shifts.[3] Ensure accurate and consistent preparation for each run.

  • Column Equilibration: Insufficient column equilibration time before starting the analytical run can cause a drifting baseline and variable retention times. It is crucial to allow the column to fully equilibrate with the mobile phase.

  • Column Temperature: Fluctuations in the column temperature can significantly impact retention times.[1][3] Using a column oven to maintain a stable temperature is highly recommended.[2]

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can directly affect retention time stability.[2][4] Regular pump maintenance is essential.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[4] If other factors have been ruled out, a degrading column may be the culprit.

Question 2: My Dapagliflozin peak shape is poor (e.g., tailing, fronting, or broad). What are the likely causes?

Answer: Poor peak shape can compromise the accuracy and precision of quantification. The common causes are multifaceted, involving the column, mobile phase, and sample characteristics.[1]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column packing. Using a high-quality, well-packed column and ensuring the mobile phase pH is appropriate for Dapagliflozin can mitigate this.

  • Peak Fronting: This may indicate column overload, where too much sample has been injected. Try reducing the injection volume or the sample concentration.

  • Broad Peaks: Several factors can lead to peak broadening, including a low mobile phase flow rate, leaks in the system (especially between the column and detector), or a contaminated guard column.[2]

Question 3: I'm experiencing high background noise or a drifting baseline in my chromatogram. How can I resolve this?

Answer: A noisy or drifting baseline can interfere with the detection and integration of the Dapagliflozin peak, leading to poor sensitivity and reproducibility.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives are a common source of baseline noise.[5] Use high-purity solvents and ensure proper filtration and degassing.[3]

  • Detector Issues: A dirty flow cell in the detector can cause baseline disturbances. Regular cleaning and maintenance of the detector are important.

  • System Leaks: Leaks in the HPLC system can introduce air and cause baseline fluctuations.[2] A thorough check for any loose fittings is recommended.

Section 2: Sample Preparation & Matrix Effects

Question 4: My recovery of Dapagliflozin from plasma/serum samples is low and inconsistent. What can I do to improve it?

Answer: Low and variable recovery is often linked to the sample preparation method. The goal is to efficiently extract Dapagliflozin from the biological matrix while minimizing interferences.

  • Extraction Method: The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical.[6][7] For Dapagliflozin, protein precipitation with acetonitrile (B52724) or methanol (B129727) is a commonly used and effective method.[8][9]

  • pH of Extraction Solvent: The pH of the extraction solvent can influence the recovery of Dapagliflozin. Optimization of the pH may be necessary to achieve consistent results.

  • Inadequate Vortexing/Mixing: Incomplete mixing during the extraction process can lead to poor recovery. Ensure thorough vortexing to facilitate the transfer of the analyte into the extraction solvent.

Question 5: I suspect matrix effects are impacting my Dapagliflozin quantification. How can I identify and mitigate this?

Answer: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[7]

  • Assessment of Matrix Effect: To confirm the presence of matrix effects, compare the response of Dapagliflozin in a post-extraction spiked sample with the response of a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate Dapagliflozin from the interfering matrix components.

  • Internal Standard Selection: The use of a suitable internal standard (IS) is crucial to compensate for matrix effects.[7] An ideal IS is a stable, isotopically labeled version of the analyte.

  • Sample Clean-up: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can help remove interfering components from the matrix.

Section 3: Calibration & Quantification

Question 6: My calibration curve for Dapagliflozin is not linear or has a poor correlation coefficient (r²). What should I check?

Answer: A non-linear calibration curve can lead to inaccurate quantification. Several factors can contribute to this issue.

  • Concentration Range: The selected concentration range for the calibration standards may be too wide. Ensure the range is appropriate for the expected sample concentrations and the linear range of the detector.

  • Standard Preparation: Inaccuracies in the preparation of stock and working standard solutions will directly impact the calibration curve. Use calibrated pipettes and high-purity reference standards.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. If saturation is suspected, dilute the samples and adjust the calibration range accordingly.

  • Integration Parameters: Incorrect peak integration parameters can lead to errors in peak area measurement and affect the linearity of the calibration curve.

Quantitative Data Summary

The following tables summarize key parameters from validated methods for Dapagliflozin quantification, providing a reference for expected performance.

Table 1: Linearity and Sensitivity of Dapagliflozin Quantification Methods

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MSTablet Formulation25 - 50020.70>0.999[10]
LC-MS/MSCombined Dosage Form5 - 500Not Specified≥0.9996[11]
LC-MS/MSHuman Plasma5 - 505Not Specified[12]
LC-MS/MSHuman Plasma50.00 - 10000.00 (pg/mL)50.00 (pg/mL)Not Specified[13]
RP-HPLCHuman Plasma1.50 - 60 (µg/mL)1.50 (µg/mL)0.9994[9]
RP-HPLCHuman Plasma15 - 500100.999[8]

Table 2: Precision and Accuracy of Dapagliflozin Quantification Methods

MethodMatrixPrecision (%CV)Accuracy (%)Reference
LC-MS/MSHuman Plasma≤4.5 (Intra- & Inter-batch)Not Specified[13]
RP-HPLCHuman Plasma1.35 - 3.1996.23 - 108.67[9]
UHPLC-Q-Orbitrap MSRat Plasma2.89 - 7.02-8.89 to 4.18 (RE%)[14]

Table 3: Recovery of Dapagliflozin from Biological Matrices

MethodMatrixExtraction MethodRecovery (%)Reference
LC-MS/MSHuman PlasmaProtein Precipitation99.8 - 109[12]
RP-HPLCHuman PlasmaProtein Precipitation87.39 - 90.78[9]
UHPLC-Q-Orbitrap MSRat PlasmaNot Specified86.16 - 96.06[14]

Experimental Protocols

Below are detailed methodologies for commonly cited experiments in Dapagliflozin quantification.

Protocol 1: LC-MS/MS Method for Dapagliflozin in Tablet Formulation[10]
  • Chromatographic System: Agilent InfinityLab

  • Column: Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm)

  • Mobile Phase: 5mM Ammonium Acetate: Acetonitrile (20:80, v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 35°C

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in positive mode.

  • MRM Transition: m/z 426.20 → 107.20

Protocol 2: RP-HPLC Method for Dapagliflozin in Human Plasma[9]
  • Chromatographic System: RP-HPLC with UV detection

  • Column: Kromasil C18 (250 mm × 4.6 mm; 5μ)

  • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 224 nm

  • Sample Preparation: Protein precipitation

  • Internal Standard: Azilsartan medoxomil

Visualizations

Troubleshooting Workflow for Poor Reproducibility

G cluster_0 Identify Issue cluster_1 Investigate Potential Causes cluster_2 Troubleshooting Steps cluster_3 Resolution Poor Reproducibility Poor Reproducibility Variable Retention Times Variable Retention Times Poor Reproducibility->Variable Retention Times Inconsistent Peak Area Inconsistent Peak Area Poor Reproducibility->Inconsistent Peak Area Poor Peak Shape Poor Peak Shape Poor Reproducibility->Poor Peak Shape Check Mobile Phase Check Mobile Phase Variable Retention Times->Check Mobile Phase Inspect Column Inspect Column Variable Retention Times->Inspect Column Verify HPLC System Verify HPLC System Variable Retention Times->Verify HPLC System Inconsistent Peak Area->Verify HPLC System Review Sample Prep Review Sample Prep Inconsistent Peak Area->Review Sample Prep Optimize Integration Optimize Integration Inconsistent Peak Area->Optimize Integration Poor Peak Shape->Check Mobile Phase Poor Peak Shape->Inspect Column Poor Peak Shape->Review Sample Prep Consistent Results Consistent Results Check Mobile Phase->Consistent Results Inspect Column->Consistent Results Verify HPLC System->Consistent Results Review Sample Prep->Consistent Results Optimize Integration->Consistent Results

Caption: A logical workflow for troubleshooting poor reproducibility.

Experimental Workflow for Dapagliflozin Bioanalysis

G cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Quantification Biological Matrix (Plasma/Serum) Biological Matrix (Plasma/Serum) Spike Internal Standard Spike Internal Standard Biological Matrix (Plasma/Serum)->Spike Internal Standard Protein Precipitation Protein Precipitation Spike Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Injection Injection Collect Supernatant->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation

Caption: A typical workflow for Dapagliflozin bioanalysis.

References

Impact of Dapagliflozin-d4 isotopic purity on assay accuracy and precision

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dapagliflozin-d4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as an internal standard in analytical assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of isotopic purity on assay accuracy and precision.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Dapagliflozin, where four hydrogen atoms have been replaced with deuterium (B1214612).[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest.[3][4] This similarity allows the SIL-IS to co-elute with the analyte and experience similar effects from sample preparation, chromatography, and ionization, thus effectively compensating for variations in sample recovery and matrix effects.[5][][7]

Q2: How can the isotopic purity of this compound affect my assay results?

The isotopic purity of this compound is crucial for accurate and precise quantification. The primary concerns are the presence of unlabeled Dapagliflozin and the distribution of deuterium isotopes.

  • Presence of Unlabeled Analyte: If the this compound internal standard contains a significant amount of unlabeled Dapagliflozin, it will artificially inflate the measured concentration of the analyte in your samples, leading to inaccurate results.[5] This is particularly problematic at the lower limit of quantification (LLOQ).

  • Isotopic Distribution: An ideal SIL-IS should have a well-defined isotopic distribution with a clear mass shift from the analyte. A mass difference of at least three mass units is generally recommended for small molecules to avoid spectral overlap.[3]

Q3: What is the "isotope effect" and can it affect my this compound based assay?

The isotope effect refers to the potential for slight differences in physicochemical properties between the deuterated internal standard and the unlabeled analyte due to the mass difference between hydrogen and deuterium.[5] This can sometimes lead to chromatographic separation of the analyte and the internal standard.[5][8][9] If Dapagliflozin and this compound do not co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, which can compromise the accuracy and precision of the assay.[2][5]

Q4: How can I assess the isotopic purity of my this compound standard?

The isotopic purity of a new batch of this compound should be verified. This is typically done using high-resolution mass spectrometry (HRMS) to determine the isotopic distribution and the percentage of the unlabeled analyte. The certificate of analysis (CoA) from the supplier should also provide information on the isotopic purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in analytical assays.

Problem Potential Cause Recommended Solution
Inaccurate results (high bias), especially at LLOQ Presence of unlabeled Dapagliflozin in the this compound internal standard.1. Check the Certificate of Analysis for the isotopic purity of the this compound lot. 2. Analyze a solution of the this compound standard alone to check for the presence of the unlabeled analyte signal. 3. If significant unlabeled analyte is present, acquire a new, higher purity standard.
Poor precision and reproducibility 1. Chromatographic separation of Dapagliflozin and this compound (isotope effect). 2. Variable ion suppression or enhancement due to matrix effects.[2][5] 3. Instability of the deuterium label.1. Optimize the chromatographic method to ensure co-elution of the analyte and internal standard. This may involve adjusting the mobile phase composition, gradient, or column chemistry. 2. Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples. 3. Ensure the deuterium labels are on stable positions of the molecule that do not undergo back-exchange with hydrogen from the solvent.[3]
Signal from this compound is lower than expected 1. Errors in standard preparation. 2. Degradation of the internal standard. 3. Ion suppression affecting the internal standard.1. Carefully re-prepare the internal standard working solutions and verify concentrations. 2. Assess the stability of this compound under the experimental conditions (e.g., bench-top, freeze-thaw, long-term storage). 3. Investigate potential sources of ion suppression in the LC-MS system.
Interference peaks observed at the retention time of Dapagliflozin or this compound Contamination from the sample matrix, reagents, or glassware.1. Analyze blank matrix samples to identify endogenous interferences. 2. Use high-purity solvents and reagents. 3. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity

Objective: To determine the percentage of unlabeled Dapagliflozin in a this compound standard.

Methodology:

  • Preparation of Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • Inject the this compound solution into the LC-MS/MS system.

    • Acquire data in full scan mode or by monitoring the mass-to-charge ratio (m/z) for both Dapagliflozin and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled Dapagliflozin and the this compound.

    • Calculate the percentage of unlabeled Dapagliflozin using the following formula:

Parameter Acceptance Criteria Example Data
Unlabeled Dapagliflozin< 0.1%0.08%
Isotopic Purity> 99%99.5%

Protocol 2: Evaluation of Chromatographic Co-elution

Objective: To verify that Dapagliflozin and this compound co-elute under the established chromatographic conditions.

Methodology:

  • Preparation of Spiked Sample: Prepare a sample containing both Dapagliflozin and this compound at a mid-range concentration in the appropriate matrix (e.g., plasma).

  • LC-MS/MS Analysis:

    • Inject the spiked sample into the LC-MS/MS system.

    • Monitor the selected reaction monitoring (SRM) transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Overlay the chromatograms for Dapagliflozin and this compound.

    • Determine the retention times for both compounds. The difference in retention times should be minimal.

Analyte Retention Time (min) Peak Width (sec)
Dapagliflozin2.545.2
This compound2.535.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Review start Obtain this compound Standard coa Review Certificate of Analysis start->coa prep_is Prepare IS Stock Solution coa->prep_is prep_samples Spike Samples with IS prep_is->prep_samples extraction Sample Extraction (e.g., SPE) prep_samples->extraction lc_separation Chromatographic Separation extraction->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Analyte Concentration calibration->quantification review Review Assay Performance quantification->review

Caption: Workflow for a typical bioanalytical assay using this compound.

troubleshooting_logic cluster_accuracy Accuracy Issues cluster_precision Precision Issues cluster_signal Signal Issues start Assay Fails Acceptance Criteria inaccurate_high Inaccurate Results (High Bias)? start->inaccurate_high poor_precision Poor Precision? start->poor_precision low_signal Low IS Signal? start->low_signal check_purity Check IS Isotopic Purity inaccurate_high->check_purity Yes new_is Source Higher Purity IS check_purity->new_is check_coelution Check Analyte/IS Co-elution poor_precision->check_coelution Yes check_stability Evaluate IS Stability poor_precision->check_stability Also consider optimize_lc Optimize Chromatography check_coelution->optimize_lc check_prep Verify Standard Preparation low_signal->check_prep Yes check_suppression Investigate Ion Suppression low_signal->check_suppression Also consider

Caption: A logical troubleshooting workflow for common assay issues.

References

Managing adduct formation of Dapagliflozin in mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing Dapagliflozin (B1669812) analysis in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to adduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for Dapagliflozin in LC-MS analysis?

A1: Dapagliflozin readily forms several adducts depending on the ionization mode and mobile phase composition. In positive electrospray ionization (ESI+) mode, common adducts include the protonated molecule [M+H]⁺, sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium (B1175870) [M+NH₄]⁺.[1][2] In negative electrospray ionization (ESI-) mode, acetate (B1210297) [M+CH₃COO]⁻ and formate (B1220265) [M+HCOO]⁻ adducts are frequently observed, especially when these modifiers are present in the mobile phase.[3][4][5]

Q2: My mass spectrum shows significant [M+Na]⁺ and [M+K]⁺ peaks, which reduces the intensity of my target ion. How can I minimize these metal adducts?

A2: The formation of sodium and potassium adducts is a common issue that can lead to poor quantitative results and unusable mass spectra.[2][6] Here are several strategies to mitigate them:

  • Avoid Glassware: Laboratory glassware is a primary source of metal ions that can leach into aqueous solvents. Switching to plastic vials and containers can significantly reduce this contamination.[2][6]

  • Use High-Purity Solvents and Reagents: Ensure that HPLC-grade or MS-grade solvents are used, as lower grades can contain surprising amounts of metal ions.[6]

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as formic acid (typically 0.1%), to the mobile phase provides an excess of protons. This drives the equilibrium towards the formation of the protonated molecule [M+H]⁺, outcompeting the metal ions.[2][7]

  • Incorporate Fluorinated Acids: For stubborn cases, the use of polyfluorinated alkanoic acids (e.g., trifluoroacetic acid - TFA) in combination with formic acid and volatile ammonium salts has been shown to be highly effective in suppressing metal adduct formation.[7][8][9]

  • Handle Samples Carefully: Avoid touching labware with ungloved hands, as this can transfer enough salt to cause significant metal adduct peaks.[2]

Q3: How can I intentionally promote a specific adduct to improve sensitivity and reproducibility?

A3: Sometimes, a specific adduct is more stable and provides a better signal than the protonated molecule.

  • For Ammonium Adducts [M+NH₄]⁺: This adduct is often targeted in positive ion mode for robust quantification. To promote its formation, add a volatile ammonium salt like ammonium acetate (e.g., 5mM) to your mobile phase.[1]

  • For Acetate Adducts [M+CH₃COO]⁻: In negative ion mode, the acetate adduct of Dapagliflozin has been used to achieve a five-fold improvement in assay sensitivity for bioanalytical studies.[3][5][10] This can be achieved by using a mobile phase containing ammonium acetate.[11][12]

Q4: I am observing a significant peak at m/z 453 in positive ion mode when using formic acid. What is this?

A4: Dapagliflozin is known to readily form an adduct with formic acid.[4][13] The peak at m/z 453 corresponds to the [M+HCOOH-H₂O+H]⁺ ion or a related formate adduct. If this adduct formation is undesirable or inconsistent, consider using a mobile phase consisting of simple mixtures of water and acetonitrile (B52724) without formic acid.[4][13]

Q5: Should I use positive or negative ion mode for Dapagliflozin analysis?

A5: The choice depends on the analytical goal.

  • Positive Ion Mode (ESI+): This mode is commonly used to monitor the [M+H]⁺ or, more frequently, the [M+NH₄]⁺ adduct for quantification in pharmaceutical formulations.[1]

  • Negative Ion Mode (ESI-): This mode is often preferred for high-sensitivity bioanalytical methods, such as quantifying Dapagliflozin in human plasma. Monitoring the acetate adduct [M+CH₃COO]⁻ in ESI- has been shown to provide a significantly lower limit of quantitation (LLOQ).[5][10]

Data Summary

Quantitative data regarding the mass-to-charge ratio (m/z) of common Dapagliflozin adducts are summarized below.

Adduct TypeIonization ModeChemical FormulaTheoretical m/zObserved m/zReference(s)
ProtonatedPositive (ESI+)[C₂₁H₂₅ClO₆ + H]⁺409.13-[14]
SodiumPositive (ESI+)[C₂₁H₂₅ClO₆ + Na]⁺431.11-[2][6]
PotassiumPositive (ESI+)[C₂₁H₂₅ClO₆ + K]⁺447.08-[2][6]
AmmoniumPositive (ESI+)[C₂₁H₂₅ClO₆ + NH₄]⁺426.16426.20[1]
Formate AdductPositive (ESI+)[M+HCOO]⁻ related-453.00[4]
Acetate AdductNegative (ESI-)[C₂₁H₂₅ClO₆ + CH₃COO]⁻467.13-[3][5][10]
Table 1: Common Adducts of Dapagliflozin in Mass Spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High [M+Na]⁺ and [M+K]⁺ Adducts Contamination from glassware, solvents, or handling.1. Switch to plastic autosampler vials and containers.2. Use high-purity (MS-grade) solvents and reagents.3. Add 0.1% formic acid to the mobile phase to promote [M+H]⁺.4. Ensure proper glove use when handling samples and labware.
Inconsistent Signal Intensity Competition between different adduct species (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).1. Promote a single, stable adduct by adding the appropriate modifier (e.g., ammonium acetate for [M+NH₄]⁺).2. Vigorously suppress unwanted adducts using methods described above.
Low Sensitivity Suboptimal adduct formation or ionization mode.1. For bioanalysis, try negative ion mode and target the acetate adduct [M+CH₃COO]⁻ by adding ammonium acetate to the mobile phase.[5][10]2. For routine analysis, optimize the formation of the ammonium adduct [M+NH₄]⁺ in positive ion mode.[1]
Unidentified Peaks Formation of unexpected adducts (e.g., with mobile phase modifiers like formic acid) or in-source fragmentation.1. Perform a full scan analysis and identify the m/z of the unknown peaks to check for common adducts.2. To test for formate adducts, prepare a mobile phase without formic acid.[4][13]3. Optimize source parameters like fragmentor voltage to minimize in-source fragmentation.
Table 2: Troubleshooting Common Issues in Dapagliflozin MS Analysis.

Experimental Protocols

Protocol 1: Promoting Ammonium Adducts ([M+NH₄]⁺) in Positive Ion Mode

This method is suitable for the robust quantification of Dapagliflozin in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 µm).[1]

    • Mobile Phase: Isocratic elution with 5mM ammonium acetate and acetonitrile (20:80, v/v).[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transition: Monitor the precursor ion m/z 426.20 ([M+NH₄]⁺) to the product ion m/z 107.20.[1]

    • Fragmentor Voltage: 140 V.[1]

    • Collision Energy: 40 V.[1]

Protocol 2: Promoting Acetate Adducts for High-Sensitivity Bioanalysis (Negative Ion Mode)

This method is designed for achieving low limits of quantitation for Dapagliflozin in biological matrices like plasma.[5][10]

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).[11]

    • Mobile Phase A: 20mM Ammonium Acetate (pH 5).[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Elution: Gradient elution (specific gradient to be optimized based on system and potential interferences).

    • Flow Rate: 0.8 mL/min.[11]

  • Mass Spectrometer Conditions (ESI-):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[10][11]

    • Detection Mode: Selective Reaction Monitoring (SRM) of the acetate adduct precursor ion.[5][10][11]

    • MRM Transition: The specific precursor-product ion transition for the acetate adduct ([M+CH₃COO]⁻) should be determined by infusing a standard solution of Dapagliflozin with the chosen mobile phase.

Visualizations

The following diagrams illustrate key workflows and concepts for managing Dapagliflozin adduct formation.

Adduct_Troubleshooting_Workflow cluster_0 cluster_1 Problem Identification cluster_2 Solution Pathways cluster_3 start Start: Inconsistent Signal or Multiple Adducts Observed prob_id Dominant Unwanted Adducts? start->prob_id sol_metal Solution: 1. Use Plastic Vials 2. Use High-Purity Solvents 3. Add 0.1% Formic Acid prob_id->sol_metal  [M+Na]+ / [M+K]+ sol_promote Solution: 1. Add Ammonium Acetate to Mobile Phase 2. Select Target Adduct (e.g., [M+NH4]+) 3. Optimize MRM Transition prob_id->sol_promote  Signal Split / Low Intensity sol_formate Solution: 1. Remove Formic Acid from Mobile Phase 2. Use Water/Acetonitrile only prob_id->sol_formate  [M+Formate] end_node End: Consistent, Targeted Ion Signal sol_metal->end_node sol_promote->end_node sol_formate->end_node

Caption: A workflow for troubleshooting common adduct formation issues.

Mobile_Phase_Influence cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) cluster_additives center_node Dapagliflozin in Solution M_H [M+H]⁺ center_node->M_H M_NH4 [M+NH₄]⁺ center_node->M_NH4 M_Acetate [M+CH₃COO]⁻ center_node->M_Acetate formic Formic Acid (0.1%) formic->M_H Promotes ammonium_acetate Ammonium Acetate (5-20mM) ammonium_acetate->M_NH4 Promotes ammonium_acetate->M_Acetate Promotes

Caption: Influence of mobile phase additives on Dapagliflozin ionization.

References

Stability of Dapagliflozin-d4 in various biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Dapagliflozin-d4 in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of Dapagliflozin, a medication used to treat type 2 diabetes. In bioanalytical studies, this compound is commonly used as an internal standard (IS) for the quantification of Dapagliflozin in biological samples.[1] The stability of the internal standard is critical because its degradation can lead to inaccurate quantification of the target analyte (Dapagliflozin).

Q2: In which biological matrices has the stability of Dapagliflozin been evaluated?

A2: The stability of Dapagliflozin has been primarily evaluated in human plasma.[2][3] While specific data for this compound is limited, the stability of the non-deuterated form provides a strong indication of the expected stability of the deuterated analog due to their chemical similarity.

Q3: What are the general storage recommendations for this compound solutions?

A3: Stock solutions of this compound should be stored in a refrigerator at 2-8°C and protected from light. For long-term storage, freezing at -20°C or -70°C is recommended.[4]

Q4: How many freeze-thaw cycles can samples containing this compound undergo?

A4: Studies on Dapagliflozin and its deuterated internal standards have shown that they are stable for at least three freeze-thaw cycles when stored at -30°C.[1][5] It is generally recommended to minimize the number of freeze-thaw cycles.

Q5: Is this compound stable at room temperature on the bench-top?

A5: Yes, Dapagliflozin has demonstrated good stability in plasma for at least 6 hours at room temperature (bench-top stability).[3][4] This suggests that this compound is also likely to be stable during routine sample processing.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent Internal Standard (IS) Peak Area Degradation of this compound stock solution.Prepare a fresh stock solution of this compound. Verify the storage conditions of the stock solution (refrigerated, protected from light).
Instability in the biological matrix after multiple freeze-thaw cycles.Limit the number of freeze-thaw cycles to a maximum of three. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Bench-top instability during sample preparation.Process samples in a cooled environment (e.g., on ice) and minimize the time samples are kept at room temperature.
Unexpected Degradation Products in Blank Samples Contamination of the biological matrix or reagents.Use fresh, pre-screened biological matrix and high-purity reagents.
Loss of Analyte and IS Signal Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) tubes for sample collection and processing.
Instability in processed samples (e.g., in the autosampler).Evaluate the stability of processed samples in the autosampler over the expected run time. If necessary, reduce the batch size or cool the autosampler.

Stability Data Summary

The following tables summarize the stability of Dapagliflozin under various conditions, which can be considered indicative for this compound. The stability is generally assessed by analyzing quality control (QC) samples at low and high concentrations and comparing the results against freshly prepared samples. The acceptance criteria for stability are typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of Dapagliflozin in Human Plasma

Number of Freeze-Thaw CyclesStorage TemperatureAnalyte ConcentrationAccuracy (%)Precision (%CV)
3-30°CLow QCWithin ±15% of nominal< 15%
3-30°CHigh QCWithin ±15% of nominal< 15%

Data synthesized from qualitative statements in cited literature.[1][5]

Table 2: Bench-Top Stability of Dapagliflozin in Human Plasma at Room Temperature

Duration (hours)Analyte ConcentrationAccuracy (%)Precision (%CV)
6Low QC96.23 - 108.671.35 - 3.19
6High QC96.23 - 108.671.35 - 3.19

Data based on a study of Dapagliflozin.[2][3]

Table 3: Long-Term Stability of Dapagliflozin in Human Plasma

Storage DurationStorage TemperatureAnalyte ConcentrationAccuracy (%)Precision (%CV)
Up to 30 days-70°CLow QCWithin ±15% of nominal< 15%
Up to 30 days-70°CHigh QCWithin ±15% of nominal< 15%

General stability expectation based on bioanalytical method validation guidelines and cited literature.[5]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike human plasma with this compound at low and high quality control (QC) concentrations.

  • Freezing: Aliquot the spiked plasma into multiple tubes and freeze at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: After thawing completely, refreeze the samples for at least 12 hours. Repeat this cycle for the desired number of times (typically three cycles).

  • Analysis: After the final thaw, process the samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis) and quantify the this compound concentration.

  • Evaluation: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples. The deviation should be within ±15%.

Protocol 2: Bench-Top Stability Assessment
  • Sample Preparation: Use previously frozen and thawed low and high QC samples in human plasma.

  • Incubation: Place the samples on a laboratory bench at room temperature for a specified period (e.g., 6, 12, or 24 hours) to simulate the sample preparation time.

  • Analysis: At the end of the incubation period, process and analyze the samples to determine the concentration of this compound.

  • Evaluation: Compare the results to freshly prepared and analyzed QC samples. The mean concentration should be within ±15% of the nominal value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_evaluation Data Evaluation prep1 Spike Blank Plasma with this compound prep2 Create Low & High QC Pools prep1->prep2 ft_stability Freeze-Thaw Cycles prep2->ft_stability bt_stability Bench-Top Incubation prep2->bt_stability lt_stability Long-Term Storage prep2->lt_stability extraction Protein Precipitation ft_stability->extraction bt_stability->extraction lt_stability->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification lcms->quant compare Compare to Fresh Samples quant->compare accept Acceptance Criteria Met? (±15% Deviation) compare->accept

Caption: Experimental Workflow for Stability Assessment.

troubleshooting_tree start Inconsistent IS Signal q1 Stock Solution Issue? start->q1 a1_yes Prepare Fresh Stock Verify Storage q1->a1_yes Yes a1_no Proceed to Next Check q1->a1_no No q2 Multiple Freeze-Thaw Cycles? a1_no->q2 a2_yes Limit to <3 Cycles Aliquot Samples q2->a2_yes Yes a2_no Proceed to Next Check q2->a2_no No q3 Extended Bench Time? a2_no->q3 a3_yes Process on Ice Minimize Exposure q3->a3_yes Yes a3_no Investigate Other Factors (e.g., Matrix Effects) q3->a3_no No

Caption: Troubleshooting Decision Tree for Inconsistent IS Signal.

References

Adjusting for lot-to-lot variability of Dapagliflozin-d4 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with the Dapagliflozin-d4 internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is this compound used for Dapagliflozin analysis?

An internal standard is a compound with a known concentration that is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing.[1][2][3] Its purpose is to correct for variability that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the analytical method.[4][5][6] this compound is a stable isotope-labeled (SIL) version of Dapagliflozin.[7] SIL internal standards are considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS methods, because they have nearly identical physicochemical properties to the analyte and co-elute, allowing them to effectively compensate for matrix effects and other sources of variability.[8][9][10]

Q2: What are the potential causes of lot-to-lot variability in this compound internal standard?

Lot-to-lot variability of an internal standard can arise from several factors related to its manufacturing and characterization. These can include:

  • Chemical Purity: Differences in the percentage of the desired compound versus impurities.

  • Isotopic Enrichment: Variations in the percentage of molecules that are successfully labeled with deuterium.

  • Presence of Unlabeled Analyte: Contamination of the IS lot with the non-deuterated Dapagliflozin.[8]

  • Stability: Differences in the degradation profile of the IS between lots.

  • Solubility and Formulation: Minor variations in the physical form of the solid material that could affect how it dissolves.

Q3: When should I be concerned about the variability of my this compound internal standard?

You should investigate the internal standard response when you observe:

  • A significant shift in the IS response for the new lot compared to the old lot under the same analytical conditions.

  • IS response for unknown samples is consistently higher or lower than that of the calibration standards and QCs within the same analytical run.[1]

  • Increased variability in the IS response across an analytical run that was not present with the previous lot.

  • Failure of the analytical run to meet acceptance criteria for accuracy and precision.

According to FDA guidance, if the IS response variability in incurred samples is similar to that observed in the calibrators and QCs, it is less likely to impact the reported results.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing issues arising from lot-to-lot variability of this compound.

Initial Observation: Inconsistent Internal Standard Response with a New Lot

Step 1: Systematic Investigation Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent IS response from a new lot of this compound.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Root Cause Determination & Action A New Lot of IS Shows Inconsistent Response B Verify Solution Preparation (Concentration, Solvent, Storage) A->B C Check Instrument Performance (LC-MS/MS System Suitability) B->C D Prepare Solutions of Old and New IS Lots C->D E Inject and Compare Peak Area Response D->E F Analyze Blank Matrix Fortified with Old vs. New IS D->F G Response Significantly Different? E->G F->G H Perform Cross-Validation Experiment G->H Yes I Response Similar, Issue Persists in Samples? G->I No K Contact Supplier for Certificate of Analysis H->K L Adjust IS Concentration or Qualify New Lot H->L J Investigate Matrix Effects (Post-Extraction Addition) I->J Yes M Re-optimize Sample Extraction J->M

Caption: Troubleshooting workflow for a new internal standard lot.

Step 2: Detailed Troubleshooting Steps

Issue Potential Cause Recommended Action
Sudden shift in IS response for all samples with the new lot Incorrect concentration of the new IS stock solution.1. Carefully reprepare the IS stock and working solutions. 2. Verify calculations, weighing, and dilutions. 3. If the issue persists, proceed to the cross-validation experiment described in the "Experimental Protocols" section.
High variability or drift in IS response across an analytical run Instrument instability.1. Perform system suitability tests to ensure the LC-MS/MS is performing correctly. 2. Re-inject a set of samples to see if the variability is reproducible. If not, it may be a one-time instrument issue.[4]
IS response is significantly lower or higher in study samples compared to calibration standards Matrix effects that are not being adequately compensated for by the new IS lot.1. This may indicate a difference in how the new IS lot and the analyte are affected by the biological matrix. 2. Perform a matrix effect experiment using at least six different lots of the biological matrix.[8] 3. Consider sample dilution to mitigate matrix effects.
Presence of unlabeled Dapagliflozin signal in blank samples spiked only with the new IS The new lot of this compound is contaminated with the unlabeled analyte.1. Analyze a high concentration of the new IS solution and monitor the mass transition for unlabeled Dapagliflozin. 2. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[10] 3. If contamination is significant, contact the supplier and consider sourcing a new lot.

Experimental Protocols

Protocol 1: Cross-Validation of a New Lot of this compound

Objective: To ensure that the use of a new lot of this compound internal standard does not impact the accuracy of the quantitative results.

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare a set of QC samples at low, medium, and high concentrations using a single, well-characterized batch of control matrix.

  • Create Two Analytical Batches:

    • Batch 1 (Old IS Lot): Prepare a full calibration curve and a minimum of six replicates of each QC level (low, mid, high) using the currently accepted lot of this compound.

    • Batch 2 (New IS Lot): Prepare a full calibration curve and a minimum of six replicates of each QC level using the new lot of this compound.

  • Analysis: Analyze both batches under the same LC-MS/MS conditions.

  • Data Evaluation:

    • Calculate the mean concentration and accuracy for the QC samples in both batches.

    • Compare the results between the two batches.

Acceptance Criteria: The mean concentration of the QCs analyzed with the new IS lot should be within ±15% of the mean concentration of the QCs analyzed with the old IS lot.

Data Presentation Example:

QC LevelOld IS Lot Mean Conc. (ng/mL)New IS Lot Mean Conc. (ng/mL)% DifferencePass/Fail
Low (5 ng/mL)4.955.10+3.0%Pass
Mid (50 ng/mL)51.248.9-4.5%Pass
High (500 ng/mL)498.7515.3+3.3%Pass
Protocol 2: Assessment of Unlabeled Analyte in the New IS Lot

Objective: To quantify the amount of unlabeled Dapagliflozin present in the new lot of this compound.

Methodology:

  • Prepare IS Solution: Prepare a solution of the new this compound lot at the same concentration used in the analytical method.

  • Prepare LLOQ Sample: Prepare a sample at the Lower Limit of Quantification (LLOQ) for Dapagliflozin, including the new IS.

  • Analysis:

    • Inject the IS-only solution and acquire data monitoring the mass transitions for both this compound and unlabeled Dapagliflozin.

    • Inject the LLOQ sample and acquire data.

  • Data Evaluation:

    • Measure the peak area of the unlabeled Dapagliflozin signal in the IS-only injection.

    • Measure the peak area of the Dapagliflozin signal in the LLOQ injection.

    • Calculate the percentage contribution of the IS to the analyte signal at the LLOQ.

Acceptance Criteria: The response of the unlabeled analyte in the IS-only sample should be less than 20% of the analyte response at the LLOQ.[12]

Data Presentation Example:

SampleAnalytePeak Area
IS-only SolutionDapagliflozin500
LLOQ SampleDapagliflozin15,000
Calculation (500 / 15,000) * 100 3.3%
Result Pass

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process when validating a new lot of internal standard.

G cluster_0 New IS Lot Validation cluster_1 Evaluation cluster_2 Outcome A Receive New Lot of This compound B Review Certificate of Analysis (Purity, Enrichment) A->B C Perform Cross-Validation (Protocol 1) B->C D Assess Unlabeled Analyte (Protocol 2) B->D E Cross-Validation within +/- 15%? C->E F Unlabeled Analyte < 20% of LLOQ? D->F G New Lot Approved for Use E->G Yes H Reject Lot Contact Supplier E->H No F->G Yes F->H No

Caption: Decision pathway for new internal standard lot validation.

References

Validation & Comparative

A Comprehensive Guide to the Full Analytical Method Validation of Dapagliflozin Assay Using Dapagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed breakdown of the full analytical method validation for the quantification of Dapagliflozin in biological matrices, utilizing its deuterated stable isotope-labeled internal standard, Dapagliflozin-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it offers the highest degree of accuracy and precision by compensating for variability in sample preparation and instrument response.

While a single comprehensive public document detailing a full validation with this compound was not identified in the public domain, this guide synthesizes the common practices and expected performance characteristics from various validated LC-MS/MS methods for Dapagliflozin. The presented data is representative of a typical robust bioanalytical method validation.

Experimental Protocols

A sensitive, precise, and accurate Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of Dapagliflozin in biological samples.

1. Sample Preparation

The objective of sample preparation is to extract Dapagliflozin and its internal standard, this compound, from the biological matrix (e.g., human plasma), remove interfering substances, and concentrate the analytes.

  • Protein Precipitation (PPT): A straightforward and widely used method.

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

    • Add 300 µL of a precipitating agent (e.g., chilled acetonitrile (B52724) or methanol) and vortex for 1-2 minutes.

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT, which can be crucial for achieving low limits of quantification.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).

    • Load the pre-treated plasma sample (plasma diluted with an acidic solution).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with a suitable organic solvent.

    • Evaporate the eluate and reconstitute for analysis.

2. Liquid Chromatography Conditions

Chromatographic separation is essential to resolve Dapagliflozin and this compound from endogenous matrix components.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient A gradient elution is typically used to ensure a short run time and good peak shape.
Injection Volume 5 - 10 µL
Column Temperature 40 °C

3. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode. Dapagliflozin can form adducts, so the choice of mode is crucial.[1]
MRM Transitions Dapagliflozin: Precursor ion (e.g., [M+H]+ or [M+NH4]+) → Product ionThis compound: Precursor ion → Product ion
Ion Source Temp. 500 - 550 °C
Collision Gas Argon

Data Presentation: Summary of Validation Parameters

The following tables summarize the typical acceptance criteria and representative data for a full bioanalytical method validation as per regulatory guidelines (e.g., FDA and EMA).

Table 1: Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Dapagliflozin1 - 1000≥ 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 2080 - 120≤ 2080 - 120
LQC3≤ 1585 - 115≤ 1585 - 115
MQC100≤ 1585 - 115≤ 1585 - 115
HQC800≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3> 8085 - 115
HQC800> 8085 - 115

Table 4: Stability

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability 3 cycles at -20°C or -80°C% Bias within ±15% of nominal concentration
Short-Term Stability Room temperature for 4-24 hours% Bias within ±15% of nominal concentration
Long-Term Stability -20°C or -80°C for the duration of the study% Bias within ±15% of nominal concentration
Post-Preparative Stability In autosampler for 24-48 hours% Bias within ±15% of nominal concentration

Mandatory Visualization

experimental_workflow plasma_sample Plasma Sample Spiked with This compound (IS) sample_prep Sample Preparation (e.g., Protein Precipitation) plasma_sample->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for Dapagliflozin assay.

Disclaimer: The quantitative data presented in the tables are representative of a typical LC-MS/MS method validation for Dapagliflozin and are based on generally accepted criteria and findings in related scientific literature. A comprehensive, publicly available dataset for a full validation specifically using the Dapagliflozin/Dapagliflozin-d4 pair was not found during the literature search. Researchers should always refer to specific validated methods for exact performance characteristics.

References

The Gold Standard vs. The Pragmatic Choice: A Head-to-Head Comparison of Dapagliflozin-d4 and Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Dapagliflozin-d4, and commonly used structural analogs for the quantification of the SGLT2 inhibitor, Dapagliflozin.

While a SIL internal standard is often considered the gold standard in quantitative mass spectrometry, a well-chosen and thoroughly validated structural analog can serve as a viable and cost-effective alternative. This comparison is based on a synthesis of published bioanalytical methods for Dapagliflozin, offering a data-driven framework to inform the selection of the most suitable internal standard for your research needs.

Performance Data: this compound (Deuterated Internal Standard)

Stable isotope-labeled internal standards are the preferred choice in bioanalysis due to their near-identical physicochemical properties to the analyte. This ensures they co-elute chromatographically and experience similar ionization and matrix effects, providing the most accurate correction.

ParameterPerformanceReference
Linearity Range 10 - 7505 ng/mL[1]
Accuracy (% Recovery) 99.16% - 106.04%[1]
Precision (% CV) 1.51% - 10.56%[1]
Extraction Recovery Not explicitly stated, but expected to be very similar to Dapagliflozin-
Matrix Effect Expected to be minimal and effectively compensated for-

Performance Data: Structural Analog Internal Standards

Structural analogs are compounds with similar chemical structures to the analyte. While they may not perfectly mimic the analyte's behavior, they can provide adequate correction if properly validated. Empagliflozin and Saxagliptin are two structural analogs that have been used as internal standards for Dapagliflozin analysis.

ParameterPerformance (Empagliflozin as IS)Reference
Linearity Range 2.50 - 250.0 ng/mL[2]
Accuracy (% Recovery) 90.8% - 103.6%[2]
Precision (% CV) ≤ 6.2%[2]
Extraction Recovery Not explicitly stated-
Matrix Effect Not explicitly stated, but a potential source of variability-
ParameterPerformance (Saxagliptin as IS)Reference
Linearity Range 0.05 - 2 µg/mL (for Dapagliflozin)[3]
Accuracy (% Recovery) Not explicitly stated-
Precision (% CV) Not explicitly stated-
Extraction Recovery Not explicitly stated-
Matrix Effect Not explicitly stated, but a potential source of variability-

Experimental Protocols

Bioanalytical Method using this compound as Internal Standard (LC-MS/MS)

This protocol is a representative example based on common practices in published literature.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like ammonium (B1175870) acetate.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.[2][4]

  • Injection Volume: 5 - 20 µL.[4]

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Dapagliflozin.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dapagliflozin: e.g., m/z 407.27 → 329.19[2]

    • This compound: The specific transition will depend on the deuteration pattern, but will be a +4 Da shift from the parent and/or fragment ion.

Bioanalytical Method using a Structural Analog (Empagliflozin) as Internal Standard (LC-MS/MS)

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of Empagliflozin internal standard working solution.

  • Add 50 µL of a suitable buffer (e.g., phosphate (B84403) buffer).

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • The chromatographic and mass spectrometric conditions would be similar to those used for the this compound method, but with the addition of the MRM transition for the structural analog.

  • MRM Transition for Empagliflozin (as IS): e.g., m/z 449.29 → 371.18[2]

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biological pathway of Dapagliflozin.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Bioanalytical workflow for Dapagliflozin quantification.

SGLT2_Inhibition cluster_kidney Renal Proximal Tubule Glucose_Filtrate Glucose in Glomerular Filtrate SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.

Conclusion: Making the Right Choice

The choice between this compound and a structural analog as an internal standard depends on the specific requirements of the bioanalytical study.

  • This compound is the superior choice for regulated bioanalysis, such as in clinical trials, where the highest level of accuracy and precision is required. Its ability to perfectly track the analyte through the analytical process minimizes variability and provides the most reliable data.

  • Structural analogs , like Empagliflozin, present a pragmatic and cost-effective alternative for research and discovery-phase studies. While they may not offer the same level of performance as a SIL-IS, a thoroughly validated method using a structural analog can still yield accurate and reproducible results. Key to this is a comprehensive validation that carefully assesses and mitigates any potential differences in extraction recovery and matrix effects between the analyte and the internal standard.

Ultimately, the decision should be based on a balance of the desired analytical performance, regulatory requirements, and available resources. For the most demanding applications, the investment in a stable isotope-labeled internal standard like this compound is well-justified. However, for many research applications, a well-validated structural analog can be a scientifically sound and economical choice.

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting inter-laboratory cross-validation of analytical methods for the quantification of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The objective is to ensure that analytical methods for Dapagliflozin are robust, reproducible, and transferable between different laboratories, which is critical for drug development, quality control, and regulatory submissions. This document outlines key considerations, experimental protocols for common analytical techniques, and a proposed workflow for a cross-validation study.

Data Presentation: Comparative Summary of Analytical Methods

The performance of various analytical methods for Dapagliflozin is summarized below. These tables provide a clear comparison of key validation parameters as reported in single-laboratory validation studies. An inter-laboratory study would aim to verify the reproducibility of these parameters across different sites.

Table 1: Comparison of RP-HPLC Method Validation Parameters

ParameterMethod 1[1]Method 2[2]Method 3[3]
Linearity Range Not SpecifiedNot Specified12-28 µg/mL
Correlation Coefficient (R²) Not Specified0.9990.9995
Limit of Detection (LOD) Not SpecifiedNot Specified5.004 µg/mL
Limit of Quantitation (LOQ) Not SpecifiedNot Specified15.164 µg/mL
Accuracy (% Recovery) Not SpecifiedNot SpecifiedGood
Precision (%RSD) < 2< 2Not Specified

Table 2: Comparison of LC-MS/MS Method Validation Parameters

ParameterMethod 1[4][5]Method 2[6]Method 3[7]
Linearity Range 5-2000 ng/mL25-500 ng/mL50.00-10000.00 pg/mL
Correlation Coefficient (R²) Not Specified> 0.99> 0.99
Limit of Detection (LOD) Not Specified6.83 ng/mLNot Specified
Limit of Quantitation (LOQ) Not Specified20.70 ng/mL50.00 pg/mL
Accuracy (% Recovery) Not SpecifiedNot SpecifiedNot Specified
Precision (%CV) GoodNot Specified≤ 4.5%

Experimental Protocols

Detailed methodologies for two common analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature and can serve as the foundation for an inter-laboratory comparison study.

Protocol 1: RP-HPLC-UV Method

This method is suitable for the quantification of Dapagliflozin in bulk drug and pharmaceutical dosage forms.[2][3]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.[3]

  • Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[3] or Kromasil 100-5-C8 (100 mm × 4.6 mm).[2]

  • Mobile Phase: A mixture of Methanol and 0.02M Phosphate buffer (pH 3.6) in a ratio of 45:55% v/v.[3] Alternatively, a mixture of acetonitrile (B52724) and water (52:48 v/v) can be used.[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 255 nm[3] or 224 nm.[2]

  • Injection Volume: 20 µL.[3]

  • Standard Solution Preparation: Prepare a stock solution of Dapagliflozin (e.g., 1000 µg/mL) in a suitable diluent (e.g., methanol).[3] From the stock solution, prepare a series of working standard solutions to cover the desired concentration range for linearity assessment.[1][3]

  • Sample Preparation: For tablets, weigh and powder a sufficient number of tablets.[3] Accurately weigh a portion of the powder equivalent to a specific amount of Dapagliflozin and dissolve it in the diluent.[3] Sonicate to ensure complete dissolution and dilute to a known volume. Filter the solution before injection.[3]

  • Validation Parameters to be Assessed: Specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Protocol 2: LC-MS/MS Method for Biological Matrices

This method is suitable for the quantification of Dapagliflozin in plasma samples and is ideal for pharmacokinetic and bioequivalence studies.[4][6]

  • Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).[4][6]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm)[6] or a similar C18 column.

  • Mobile Phase: An isocratic elution with 5mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v).[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive[6] or negative mode.[4]

  • MRM Transition: For positive mode, monitor the transition pair (precursor to product ion) of m/z 426.20 → 107.20.[6]

  • Sample Preparation (Solid Phase Extraction): To a plasma sample, add an internal standard (e.g., a deuterated analog of Dapagliflozin).[4] Perform a solid-phase extraction to remove plasma proteins and interferences.[4] Evaporate the eluate to dryness and reconstitute the residue in the mobile phase before injection.[4]

  • Validation Parameters to be Assessed: Selectivity, linearity, accuracy, precision (intra- and inter-day), matrix effect, recovery, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Mandatory Visualizations

Logical Workflow for Inter-Laboratory Cross-Validation

cluster_planning Phase 1: Planning and Protocol Standardization cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Acceptance Criteria B Select Analytical Method(s) for Cross-Validation A->B C Develop a Detailed Standardized Protocol B->C D Select Participating Laboratories (Minimum of 3) C->D E Centralized Preparation and Distribution of Samples (Homogeneous Lots of Standards and QCs) D->E F Each Laboratory Performs Method Validation E->F G Analysis of Blinded Samples by Each Laboratory E->G H Centralized Data Collection and Statistical Analysis G->H I Assessment of Inter-Laboratory Reproducibility (e.g., using ANOVA) H->I J Final Report Generation with Conclusions I->J

Caption: A flowchart illustrating the key phases and steps involved in conducting an inter-laboratory cross-validation study for an analytical method.

Experimental Workflow for Sample Analysis in a Cross-Validation Study

cluster_labA Laboratory A cluster_labB Laboratory B cluster_labC Laboratory C A1 Receive Standardized Protocol and Samples A2 Instrument Setup and System Suitability Testing A1->A2 A3 Sample Preparation (as per protocol) A2->A3 A4 Data Acquisition (e.g., HPLC, LC-MS/MS) A3->A4 A5 Data Processing and Initial Results A4->A5 Data_Analysis Centralized Data Analysis and Comparison A5->Data_Analysis B1 Receive Standardized Protocol and Samples B2 Instrument Setup and System Suitability Testing B1->B2 B3 Sample Preparation (as per protocol) B2->B3 B4 Data Acquisition (e.g., HPLC, LC-MS/MS) B3->B4 B5 Data Processing and Initial Results B4->B5 B5->Data_Analysis C1 Receive Standardized Protocol and Samples C2 Instrument Setup and System Suitability Testing C1->C2 C3 Sample Preparation (as per protocol) C2->C3 C4 Data Acquisition (e.g., HPLC, LC-MS/MS) C3->C4 C5 Data Processing and Initial Results C4->C5 C5->Data_Analysis Central_Coordination Central Coordination Central_Coordination->A1 Central_Coordination->B1 Central_Coordination->C1

Caption: A diagram showing the parallel experimental workflow for sample analysis in multiple laboratories during a cross-validation study.

References

A Comparative Guide to Analytical Methods for the Quantification of Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The accurate and precise determination of Dapagliflozin in bulk drug substances and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document details and contrasts High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methodologies, presenting their validation parameters and experimental protocols.

Data Presentation: A Comparative Summary

The performance of different analytical methods for Dapagliflozin quantification is summarized in the tables below. These tables offer a clear comparison of key validation parameters, including linearity, accuracy, and precision.

Table 1: Comparison of HPLC-UV Method Validation Parameters

ParameterMethod 1 (Simultaneous with Metformin)Method 2 (Simultaneous with Saxagliptin)Method 3 (API Stability Indicating)Method 4 (in Bulk and Formulation)Method 5 (in Human Plasma)[1][2]
Linearity Range 100–500 µg/mL100-500 µg/mL1.0- 15.0 μg /ml[3]10 to 50 μg/mL1.50-60 µg/mL[1][2]
Correlation Coefficient (R²) Not Specified0.9998>0.999[3]0.99960.9994[1][2]
Accuracy (% Recovery) Not Specified100.72%98.0 to 102.0%98 to 102%96.23% to 108.67%[1][2]
Precision (%RSD) < 2< 2< 2.0< 21.35% to 3.19%[1][2]

Table 2: Comparison of LC-MS/MS Method Validation Parameters

ParameterMethod 1 (in Rat Plasma)[4]Method 2 (in Tablet Formulation)[5][6]Method 3 (Simultaneous with Metformin)[7]Method 4 (in Human Plasma)[8]
Linearity Range 5-2000 ng/ml[4]25-500 ng/mL[5][6]60 to 140 µg/mL[7]50.00-10000.00 pg/mL[8]
Correlation Coefficient (R²) Not Specified>0.990.9969[7]Not Specified
Accuracy (% Recovery) GoodWithin acceptance criteria98 to 102%[7]Not Specified
Precision (%RSD) Good intra- and inter-dayWithin acceptance criteria<2%[7]≤4.5%[8]
LOD Not Specified6.83 ng/mL[5][6]2.959 µg/mL[7]Not Specified
LOQ Not Specified20.70 ng/mL[5][6]8.967 µg/mL[7]< 1.50 µg/mL[1][2]

Table 3: Comparison of HPTLC Method Validation Parameters

ParameterMethod 1 (Simultaneous with Metformin)Method 2 (Simultaneous with Vildagliptin)[9]Method 3 (Simultaneous with Linagliptin)[10]
Linearity Range 1–10 µ g/spot 200–1400 ng/band[9]200–1200 ng/band[10]
Correlation Coefficient (R²) Not Specified0.9968[9]Not Specified
Accuracy (% Recovery) Not Specified98.87% to 99.71%[9]Not Specified
Precision (%RSD) Not SpecifiedNot SpecifiedNot Specified
LOD 0.314 µ g/spot Not SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective : To provide a stability-indicating method for the quantification of Dapagliflozin.

  • Instrumentation : Agilent Tech. Gradient System with an Auto-injector and DAD Detector.

  • Column : Agilent C18 column (4.6 mm × 250 mm; 5 μm particle size).

  • Mobile Phase : A mixture of Methanol and Water (75:25% v/v) with pH adjusted to 3 using 0.05% Orthophosphoric acid (OPA).

  • Flow Rate : 1 mL/min.

  • Detection Wavelength : 233 nm.

  • Retention Time for Dapagliflozin : 5.099 min.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective : To develop a highly sensitive and selective method for the determination of Dapagliflozin in tablet formulation.[6]

  • Instrumentation : LC-MS/MS system.

  • Column : Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm).[6]

  • Mobile Phase : Isocratic elution with 5mM ammonium (B1175870) acetate: acetonitrile (B52724) (20:80, v/v).[6]

  • Flow Rate : 0.2 mL/min.[6]

  • Ionization Mode : Electrospray ionization (ESI) in positive mode.[6]

  • Detection : Multiple Reaction Monitoring (MRM) mode, monitoring the transition pair of m/z 426.20 → 107.20.[6]

High-Performance Thin-Layer Chromatography (HPTLC)
  • Objective : To provide a simple and cost-effective method for the simultaneous quantification of Dapagliflozin and Metformin.

  • Instrumentation : HPTLC system with a suitable applicator and scanner.

  • Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 aluminum plates.

  • Mobile Phase : Acetonitrile, 10% Ammonium Acetate, and Acetic Acid in a ratio of 9:0.9:0.1 (v/v/v).

  • Detection : Densitometric scanning at 225 nm.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

G Analytical Workflow for Dapagliflozin Quantification start Sample Collection (Bulk Drug/Formulation/Plasma) extraction Extraction/Precipitation (if necessary) start->extraction dilution Dilution to Working Concentration extraction->dilution injection Injection into Chromatographic System (HPLC/LC-MS/MS/HPTLC) dilution->injection separation Separation on Analytical Column injection->separation detection Detection (UV/MS/Densitometry) separation->detection integration Peak Integration & Area Measurement detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Dapagliflozin calibration->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Workflow for Dapagliflozin Quantification.

References

Establishing the Limit of Detection and Quantitation for Dapagliflozin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like Dapagliflozin is fundamental to ensuring the safety and efficacy of therapeutic products. A critical aspect of the validation of any analytical method is the determination of its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[1][2]

This guide provides a comparative overview of various validated analytical methods for the determination of Dapagliflozin, with a focus on their reported LOD and LOQ values. The data presented is compiled from a range of studies employing High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of Dapagliflozin depends on several factors, including the required sensitivity, the nature of the sample matrix (e.g., bulk drug, pharmaceutical formulation, or biological fluid), and the available instrumentation. The following tables summarize the LOD and LOQ values for Dapagliflozin obtained by different analytical techniques, providing a clear comparison of their performance.

Analytical Technique LOD LOQ Linearity Range Wavelength (λmax) Reference
UV-Spectrophotometry0.623 µg/mL1.889 µg/mL5–30 µg/mL220 nm[1][3]
UV-Spectrophotometry0.569 µg/mL1.724 µg/mL2.61–31.23 µg/mL223.5 nm[2]
UV-SpectrophotometryNot SpecifiedNot Specified10-35 µg/mL233.65 nm[4]
UV-Spectrophotometry2.19 µg/mL6.641 µg/mL10-50 µg/mL231 nm[5]
UV-Spectrophotometry0.3687 µg/mL1.1175 µg/mLNot Specified278 nm[6]
RP-HPLC5.004 µg/mL15.164 µg/mL12-28 µg/mL255 nm
RP-HPLC0.257 µg/mL0.778 µg/mL1.00-15.00 µg/mL223 nm[7]
RP-HPLC1.279 µg/mL3.877 µg/mLNot Specified224 nm[8]
RP-HPLC0.306642 µg/mL0.929220 µg/mLNot Specified225 nm
RP-HPLC6.50 µg/mL21.68 µg/mL5–25 µg/mL230 nm[9]
LC-MS/MS0.03 ng/mL0.1 ng/mL0.10–200 ng/mLN/A[10]
LC-MS/MS6.83 ng/mL20.70 ng/mL25-500 ng/mLN/A[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. Below are summaries of the experimental protocols used in the cited studies for the determination of Dapagliflozin's LOD and LOQ.

1. UV-Spectrophotometric Method

  • Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm quartz cells.

  • Solvent/Diluent : Methanol (B129727) and water in varying ratios are commonly used as solvents. For instance, a mixture of methanol and water (15:85 v/v) has been reported.[1][3] In other methods, sodium citrate (B86180) or ethanol (B145695) followed by distilled water were used.[5][6]

  • Procedure :

    • Preparation of Stock Solution : A standard stock solution of Dapagliflozin (e.g., 1000 µg/mL or 100 µg/mL) is prepared by dissolving a known amount of the pure drug in the chosen solvent.[1][3][5]

    • Working Standard Solutions : A series of dilutions are prepared from the stock solution to obtain working standard solutions within the desired concentration range.

    • Determination of λmax : The wavelength of maximum absorbance (λmax) is determined by scanning a solution of Dapagliflozin over a UV range (e.g., 200-400 nm). The reported λmax for Dapagliflozin varies between 220 nm and 278 nm depending on the solvent used.[2][3][4][5][6]

    • Calibration Curve : The absorbance of the working standard solutions is measured at the determined λmax, and a calibration curve is constructed by plotting absorbance versus concentration.

    • LOD and LOQ Calculation : The LOD and LOQ are typically calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[3][5]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

  • Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column of varying specifications, and data processing software.

  • Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH-adjusting agent like orthophosphoric acid) is typically used. The ratio of the organic to aqueous phase can be isocratic or a gradient. For example, a mobile phase of Methanol:Phosphate buffer (0.02M, pH 3.6) in a 45:55% v/v ratio has been used.[12]

  • Procedure :

    • Preparation of Standard Solutions : Stock and working standard solutions of Dapagliflozin are prepared in the mobile phase or a suitable diluent.

    • Chromatographic Conditions : The analysis is performed at a specific flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 255 nm).[12] The retention time for Dapagliflozin will vary depending on the specific method parameters.

    • Calibration Curve : A calibration curve is generated by injecting a series of standard solutions of known concentrations and plotting the peak area against the concentration.

    • LOD and LOQ Calculation : Similar to the UV method, the LOD and LOQ are calculated from the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.[12][7]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation : For biological samples like plasma, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interferences.[10]

  • Chromatographic Conditions : A C18 column is commonly used with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution (e.g., water or ammonium (B1175870) acetate (B1210297) buffer).[10]

  • Mass Spectrometric Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for Dapagliflozin are monitored.

  • LOD and LOQ Determination : The LOD and LOQ are determined by analyzing samples with progressively lower concentrations of Dapagliflozin and are often defined as the concentrations at which the signal-to-noise ratio is approximately 3 and 10, respectively. Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve.[11]

Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of determining the LOD and LOQ, and the mechanism of action of Dapagliflozin, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_verify Verification prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_samples Analyze Diluted Samples prep_dilutions->measure_samples measure_blank Measure Blank Samples (n≥10) calc_sd Calculate Standard Deviation (σ) of Blank or Intercept measure_blank->calc_sd gen_cal_curve Generate Calibration Curve measure_samples->gen_cal_curve calc_slope Determine Slope (S) of Calibration Curve gen_cal_curve->calc_slope calc_lod Calculate LOD = 3.3 * (σ/S) calc_sd->calc_lod calc_loq Calculate LOQ = 10 * (σ/S) calc_sd->calc_loq calc_slope->calc_lod calc_slope->calc_loq verify_loq Analyze Spiked Samples at LOQ Concentration calc_loq->verify_loq

Caption: General workflow for the determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Dapagliflozin_MOA cluster_kidney Kidney Proximal Tubule glucose_lumen Glucose in Tubular Lumen sglt2 SGLT2 Transporter glucose_lumen->sglt2 Binds to excretion Increased Urinary Glucose Excretion glucose_lumen->excretion glucose_blood Glucose Reabsorption into Blood sglt2->glucose_blood Transports sglt2->excretion dapagliflozin Dapagliflozin dapagliflozin->sglt2 Inhibits

References

A Comparative Guide to the Robustness and Ruggedness of Analytical Methods for Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness and ruggedness of various analytical methods for the quantification of Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The assessment of these parameters is critical in the development and validation of analytical methods to ensure their reliability and suitability for routine use in quality control and pharmaceutical analysis. The information presented herein is compiled from a variety of validated methods reported in scientific literature.

Comparative Summary of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for Dapagliflozin, with a focus on robustness and ruggedness.

Table 1: Comparison of RP-HPLC Method Validation Parameters

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)Method 3 (RP-HPLC)Alternative Method (UV-Spectrophotometry)
Stationary Phase Kromasil 100-5-C8 (100 mm × 4.6 mm)[1]Shimadzu C18 column (15 cm × 4.6 mm, 5 µm)[2]Develosil ODS HG-5 (C18)[3]Not Applicable
Mobile Phase Acetonitrile (B52724):Water (52:48 v/v)[1]Buffer:Acetonitrile (65:35 v/v), pH 3.8[2]Phosphate buffer:Acetonitrile (80:20 v/v)[3]Water and Methanol (B129727) (70:30 v/v)[4]
Flow Rate 1.0 mL/min[1]0.8 mL/min[2]1.0 mL/min[3]Not Applicable
Detection Wavelength 224 nm[1]205 nm[2]292 nm[3]284 nm[4]
Retention Time 1.67 minutes[1]6.986 minutes[2]3.545 minutes[3]Not Applicable
Linearity Range Not SpecifiedNot SpecifiedAppropriate concentration range[3]10 - 60 µg/ml[4]
Correlation Coefficient (r²) Not Specified0.99985 (Standard), 0.99947 (Test)[2]> 0.999[3]0.999[4]
Accuracy (% Recovery) Not Specified99.10% - 101.71%[2]97.96% - 100.00%[3]Not Specified
Precision (% RSD) Not SpecifiedNot Specified0.86%[3]Not Specified

Table 2: Robustness and Ruggedness Testing Parameters and Results

MethodParameter VariedVariationResult (% RSD or other metric)
RP-HPLC Method 1 Flow Rate± 0.2 mL/minWithin acceptable limits[5]
Wavelength± 2 nmWithin acceptable limits[5]
RP-HPLC Method 2 Mobile Phase Ratio± 15%Within acceptable limits[6]
Buffer pH± 0.2Within acceptable limits[6]
Detector Wavelength± 3 nmWithin acceptable limits[6]
RP-HPLC (General) Different AnalystsAnalyst 1 vs. Analyst 2Within acceptable limits[7]
Different InstrumentsInstrument 1 vs. Instrument 2Within acceptable limits[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.

Protocol 1: RP-HPLC Method for Dapagliflozin Assay

Objective: To provide a robust and rugged stability-indicating method for the quantification of Dapagliflozin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]

  • C18 analytical column (e.g., Kromasil 100-5-C8, 100 mm × 4.6 mm).[1]

  • Data acquisition and processing software.

Reagents and Materials:

  • Dapagliflozin reference standard.

  • Acetonitrile (HPLC grade).[1]

  • Water (HPLC grade).[1]

  • Orthophosphoric acid (for pH adjustment).[9]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 52:48 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled (e.g., 30°C).[3]

  • Detection Wavelength: 224 nm.[1]

  • Injection Volume: 10 µL.[2]

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the mobile phase to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a concentration within the linearity range.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area of Dapagliflozin.

  • Quantification: Calculate the amount of Dapagliflozin in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Robustness and Ruggedness Evaluation:

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), mobile phase composition (e.g., ±2% organic phase), and column temperature (±5°C) and observe the effect on system suitability parameters.[5]

  • Ruggedness: The analysis is performed by different analysts on different days and using different instruments to assess the reproducibility of the method.[7]

Protocol 2: UV-Spectrophotometric Method for Dapagliflozin Assay

Objective: To provide a simple and rapid method for the quantification of Dapagliflozin.

Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.[8]

Reagents and Materials:

  • Dapagliflozin reference standard.

  • Methanol (Spectroscopic grade).[4]

  • Water (Distilled or deionized).[4]

Procedure:

  • Solvent Preparation: Prepare a mixture of water and methanol (70:30 v/v).[4]

  • Standard Stock Solution Preparation: Accurately weigh about 10 mg of Dapagliflozin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.[4]

  • Determination of Maximum Absorbance (λmax): Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) and scan the solution from 200-400 nm to determine the λmax. The λmax for Dapagliflozin is approximately 284 nm.[4]

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10-60 µg/mL) and measure the absorbance of each at the λmax.[4]

  • Sample Solution Preparation: Prepare the sample solution in the same solvent to obtain a concentration within the calibration range.

  • Analysis: Measure the absorbance of the sample solution at the λmax and calculate the concentration using the regression equation from the calibration curve.

Visualizations

Workflow for Robustness and Ruggedness Testing

The following diagram illustrates the logical workflow for assessing the robustness and ruggedness of an analytical method for Dapagliflozin.

Robustness and Ruggedness Testing Workflow cluster_0 Method Development & Validation cluster_1 Robustness Assessment cluster_2 Ruggedness Assessment cluster_3 Outcome A Optimized Analytical Method B Method Validation (ICH Q2) A->B C Define Critical Parameters (e.g., Flow Rate, pH, Temp) B->C F Define Inter-laboratory Variables (Analysts, Instruments, Days) B->F D Systematic Variation of Parameters C->D E Analyze Impact on System Suitability (%RSD, Tailing Factor) D->E I Method Deemed Robust & Rugged E->I G Replicate Analysis under Varied Conditions F->G H Assess Inter-assay Precision G->H H->I

Caption: Workflow for assessing the robustness and ruggedness of an analytical method.

Forced Degradation Study Pathway

The following diagram illustrates the typical pathways investigated during forced degradation studies of Dapagliflozin to ensure the stability-indicating nature of the analytical method.

Forced Degradation Pathway cluster_stress Stress Conditions cluster_products Outcome Dapagliflozin Dapagliflozin Acid Acid Hydrolysis Dapagliflozin->Acid Labile Base Base Hydrolysis Dapagliflozin->Base Labile Oxidative Oxidation (H2O2) Dapagliflozin->Oxidative Labile Thermal Thermal Degradation Dapagliflozin->Thermal Stable Photolytic Photolytic Degradation Dapagliflozin->Photolytic Stable Degradation Degradation Products Acid->Degradation Base->Degradation Oxidative->Degradation Stable Remains Stable Thermal->Stable Photolytic->Stable

Caption: Forced degradation pathways for Dapagliflozin.

References

A Head-to-Head Comparison: Dapagliflozin-d4 vs. C13-labeled Dapagliflozin for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective, data-driven comparison of two commonly used stable isotope-labeled internal standards for the quantification of Dapagliflozin: Dapagliflozin-d4 (deuterium-labeled) and C13-labeled Dapagliflozin (carbon-13 labeled).

The ideal internal standard (IS) should exhibit physicochemical properties nearly identical to the analyte of interest, differing only in mass. This ensures that it experiences the same fate as the analyte during sample preparation, chromatography, and ionization, thereby accurately compensating for any experimental variability. While both deuterated and carbon-13 labeled standards are designed to fulfill this role, subtle but significant differences in their behavior can have a profound impact on assay performance.

Quantitative Performance Parameters: A Comparative Analysis

The following tables summarize the key performance differences between deuterium-labeled and ¹³C-labeled internal standards based on established principles and findings from various bioanalytical studies. While direct comparative data for this compound versus C13-labeled Dapagliflozin is not extensively published, the general principles observed for other analytes are applicable here.

ParameterThis compound (Deuterium-labeled)C13-labeled DapagliflozinKey Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2]Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1][2]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3]
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[2][3] One study reported a mean bias of 96.8% with a standard deviation of 8.6% for a deuterated standard.[4]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C-labeled standard.[4]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[3]
Matrix Effect Compensation The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[5]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]¹³C-IS is the superior choice for complex biological matrices like plasma, where significant matrix effects are expected.[6]
Isotopic Stability Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site.[1][2]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][7]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[7]
Cost Generally less expensive and more widely available.[7]Typically more expensive due to a more complex synthesis process.[8]While cost is a factor, the potential for compromised data quality with deuterated standards must be carefully weighed.

Experimental Protocols

Below is a representative experimental protocol for a bioanalytical assay of Dapagliflozin in human plasma using LC-MS/MS. This protocol can be adapted for use with either this compound or C13-labeled Dapagliflozin as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or C13-labeled Dapagliflozin in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.[9]

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Kromasil C18, 250 mm × 4.6 mm; 5µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like 0.1% formic acid or ammonium (B1175870) acetate (B1210297).[3][10] For example, a mixture of 10 mM Ammonium acetate and methanol (B129727) (20:80, v/v).[3]

  • Flow Rate: 0.5 - 1.0 mL/min.[3][9]

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.[10][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Dapagliflozin: Precursor ion (Q1) m/z 409.1 → Product ion (Q3) m/z 135.0.[10]

    • Internal Standard (this compound or C13-labeled Dapagliflozin): The specific MRM transitions will need to be determined by direct infusion of the standard. The precursor ion will be shifted by the mass of the isotopic labels.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Visualizing the Workflow and Key Considerations

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or C13-Dapagliflozin) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: A typical workflow for the bioanalytical quantification of Dapagliflozin in plasma using an internal standard.

IS_Comparison cluster_IS Choice of Internal Standard cluster_Performance Impact on Assay Performance D4 This compound CoElution Chromatographic Co-elution D4->CoElution Potential Shift MatrixEffect Matrix Effect Compensation D4->MatrixEffect Less Reliable Accuracy Accuracy & Precision D4->Accuracy Lower Stability Isotopic Stability D4->Stability Risk of Back-Exchange C13 C13-labeled Dapagliflozin C13->CoElution Identical C13->MatrixEffect More Reliable C13->Accuracy Higher C13->Stability Highly Stable

Caption: Impact of internal standard choice on key bioanalytical performance parameters.

Conclusion and Recommendation

The evidence strongly supports the superiority of C13-labeled Dapagliflozin as an internal standard for quantitative bioanalytical assays. Its identical chromatographic behavior to the unlabeled analyte ensures more accurate correction for matrix effects, leading to improved accuracy and precision.[1][3] Furthermore, the high isotopic stability of the C13 label eliminates the risk of isotopic exchange, ensuring the integrity of the standard throughout the analytical process.[1][7]

While this compound may be a more cost-effective option, the potential for chromatographic shifts and compromised data quality, particularly in complex biological matrices, presents a significant risk.[2][5] For researchers, scientists, and drug development professionals seeking the highest level of confidence in their bioanalytical results for Dapagliflozin, the investment in C13-labeled Dapagliflozin is well-justified.

References

Dapagliflozin Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of dapagliflozin's pharmacokinetic profile reveals significant variability across different patient populations, underscoring the importance of individualized dosing considerations in clinical practice. This guide provides a detailed comparison of dapagliflozin's absorption, distribution, metabolism, and excretion in healthy individuals and those with type 2 diabetes, renal impairment, and hepatic impairment, supported by experimental data and standardized study protocols.

Comparative Pharmacokinetic Parameters

The systemic exposure to dapagliflozin (B1669812), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is notably influenced by the underlying health status of the patient. While generally well-tolerated, conditions affecting renal and hepatic function can alter the drug's pharmacokinetic profile, leading to increased plasma concentrations.

Orally administered dapagliflozin is rapidly absorbed, typically reaching peak plasma concentrations (Cmax) within two hours.[1][2] Its oral bioavailability is approximately 78%.[1] Dapagliflozin is extensively distributed throughout the body, with a mean volume of distribution of 118 liters.[1] Metabolism is primarily mediated by UGT1A9, leading to the formation of an inactive metabolite, dapagliflozin 3-O-glucuronide.[1][3] Less than 2% of the parent drug is excreted unchanged in the urine.[1] The terminal half-life of a 10 mg dose is approximately 12.9 hours.[1]

Interestingly, the pharmacokinetics of dapagliflozin are comparable between patients with type 1 and type 2 diabetes mellitus.[4][5] No clinically significant differences in dapagliflozin exposure have been observed based on age, race, sex, or body weight.[1] Furthermore, co-administration with other common antidiabetic medications such as metformin, pioglitazone, glimepiride, or sitagliptin (B1680988) does not necessitate dose adjustments.[6]

However, renal and hepatic impairment significantly impact dapagliflozin's pharmacokinetics.

Impact of Renal Impairment

Patients with renal impairment exhibit increased systemic exposure to dapagliflozin. As kidney function declines, the plasma concentrations of both dapagliflozin and its inactive metabolite, dapagliflozin 3-O-glucuronide, incrementally increase.[3][7]

In individuals with mild, moderate, and severe renal impairment, the steady-state Cmax for dapagliflozin was found to be 4%, 6%, and 9% higher, respectively, compared to those with normal renal function.[3][7] The area under the curve (AUC) also showed a corresponding increase.[3][7] A population pharmacokinetic model revealed that the median AUC was 1.6-fold higher in adults with chronic kidney disease (CKD) and type 2 diabetes compared to those with type 2 diabetes alone.[8] Compared to individuals with normal kidney function, the median AUC was 2.4-fold higher in patients with CKD and an estimated glomerular filtration rate (eGFR) of 15-29 mL/min/1.73 m².[8][9] Despite these increases, no significant accumulation of dapagliflozin was observed in patients with stage 4 CKD after multiple doses.[10]

Impact of Hepatic Impairment

The degree of hepatic impairment correlates with systemic exposure to dapagliflozin.[11][12] In patients with mild, moderate, and severe hepatic impairment, mean dapagliflozin Cmax values were 12% lower, 12% higher, and 40% higher, respectively, compared to healthy subjects.[11][12] The corresponding mean AUC values were 3%, 36%, and 67% higher.[11][12]

The following table summarizes the key pharmacokinetic parameters of dapagliflozin across these patient populations.

Patient PopulationCmax (Compared to Healthy)AUC (Compared to Healthy)Key Findings
Healthy Volunteers ReferenceReferenceBaseline pharmacokinetic profile established.
Type 2 Diabetes No clinically relevant difference[1]No clinically relevant difference[1]Pharmacokinetics are similar to healthy subjects.
Type 1 Diabetes Comparable to Type 2 Diabetes[4][5]Comparable to Type 2 Diabetes[4][5]No significant difference in exposure compared to T2DM.
Mild Renal Impairment 4% higher[3][7]Increased[3][7]Modest increase in systemic exposure.
Moderate Renal Impairment 6% higher[3][7]Increased[3][7]Moderate increase in systemic exposure.
Severe Renal Impairment 9% higher[3][7]2.4-fold higher (eGFR 15-29)[8][9]Substantial increase in systemic exposure.
Mild Hepatic Impairment 12% lower[11][12]3% higher[11][12]Minimal impact on overall exposure.
Moderate Hepatic Impairment 12% higher[11][12]36% higher[11][12]Moderate increase in systemic exposure.
Severe Hepatic Impairment 40% higher[11][12]67% higher[11][12]Significant increase in systemic exposure.

Experimental Protocols

The pharmacokinetic data presented were derived from a series of clinical trials employing standardized methodologies. The core components of these study designs are outlined below.

Study Design

The majority of these comparative analyses were conducted as open-label, parallel-group, or crossover studies.[6][11][12] Participants were typically categorized into groups based on their health status (e.g., healthy, type 2 diabetes) or the degree of organ impairment (e.g., mild, moderate, or severe renal or hepatic impairment).[3][7][11][12] For impairment studies, healthy control subjects were often matched for age, weight, sex, and smoking status.[11][12]

Dosing and Administration

In single-dose studies, participants typically received a 10 mg or 50 mg oral dose of dapagliflozin.[3][7][10][11][12] For multiple-dose studies, a once-daily regimen of 10 mg or 20 mg was common.[3][7][10]

Sample Collection and Bioanalysis

Serial blood samples were collected from participants at predefined intervals over a period of up to 72 hours post-dose to characterize the full pharmacokinetic profile.[6] Plasma concentrations of dapagliflozin and its major metabolite, dapagliflozin 3-O-glucuronide, were determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.

Pharmacokinetic Analysis

Standard non-compartmental or population pharmacokinetic (popPK) modeling approaches were used to analyze the plasma concentration-time data.[4][5][8][9] Key pharmacokinetic parameters calculated included Cmax, AUC from time zero to the last measurable concentration (AUCt), AUC from time zero to infinity (AUCinf), time to Cmax (Tmax), and terminal half-life (t1/2).

Visualizing the Pharmacokinetic Study Workflow

The logical flow of a typical pharmacokinetic study, from initial planning to final data analysis, is a critical component of drug development research. The following diagram illustrates this standardized workflow.

G cluster_0 Study Planning cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol_Development Protocol Development Ethics_Approval Ethics Committee Approval Protocol_Development->Ethics_Approval Participant_Recruitment Participant Recruitment Ethics_Approval->Participant_Recruitment Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Screening Screening & Enrollment Informed_Consent->Screening Dosing Drug Administration Screening->Dosing Sample_Collection Biological Sample Collection Dosing->Sample_Collection Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Bioanalysis Bioanalytical Method Validation Sample_Processing->Bioanalysis Concentration_Measurement Drug Concentration Measurement Bioanalysis->Concentration_Measurement PK_Analysis Pharmacokinetic Analysis Concentration_Measurement->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Report_Generation Clinical Study Report Generation Statistical_Analysis->Report_Generation

Caption: Workflow of a typical clinical pharmacokinetic study.

References

Performance of Dapagliflozin-d4: A Comparison of QTOF and Triple Quadrupole Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple quadrupole mass spectrometers are the industry standard for targeted quantification in bioanalytical studies, offering exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM).[1] They are ideal for high-throughput analysis where the target analytes are known. QTOF mass spectrometers, on the other hand, provide high-resolution and accurate mass data, which is highly beneficial for structural elucidation and identifying unknown metabolites.[2] While modern QTOF instruments have improved quantitative capabilities, the latest generation of triple quadrupoles often still holds an advantage in terms of raw sensitivity for targeted analysis.[3]

The choice of platform for Dapagliflozin-d4 analysis will depend on the specific research question. For routine pharmacokinetic/pharmacodynamic (PK/PD) studies requiring high sensitivity and throughput, a triple quadrupole is generally the preferred instrument. For metabolite identification studies or when high mass accuracy is crucial to eliminate interferences, a QTOF would be more suitable.

Platform Comparison: QTOF vs. Triple Quadrupole

FeatureQuadrupole Time-of-Flight (QTOF)Triple Quadrupole (QqQ)
Primary Strength High mass resolution and accuracy, untargeted analysisHigh sensitivity and specificity for targeted analysis
Typical Application Metabolite identification, unknown screening, qualitative and quantitative analysisTargeted quantification, pharmacokinetic studies, bioequivalence studies
Selectivity Achieved through high mass resolution, allowing separation of isobaric interferencesAchieved through Multiple Reaction Monitoring (MRM), highly specific precursor-to-product ion transitions
Sensitivity Generally good, but may be lower than the most sensitive triple quadrupoles for targeted quantificationConsidered the "gold standard" for trace-level quantification[1]
Linear Dynamic Range Modern instruments have improved dynamic range (typically 3-4 orders of magnitude)Excellent linear dynamic range, often exceeding 4-5 orders of magnitude[1]
Data Acquisition Full scan or targeted MS/MSPrimarily Multiple Reaction Monitoring (MRM)
Flexibility High flexibility for retrospective data analysis and discovery workOptimized for pre-defined target lists, less flexible for exploratory analysis[1]

Performance Data for Dapagliflozin Analysis (Triple Quadrupole)

The following table summarizes typical performance characteristics for the bioanalysis of Dapagliflozin in human plasma using LC-MS/MS with a triple quadrupole mass spectrometer, as reported in various studies.[4][5] It is expected that this compound would exhibit similar chromatographic behavior and ionization efficiency, serving as a stable isotope-labeled internal standard.

ParameterTypical Performance
Linearity Range 50.00 - 10000.00 pg/mL[4]
Lower Limit of Quantification (LLOQ) 50 pg/mL[4]
Intra-batch Precision (%CV) ≤4.5%[4]
Inter-batch Precision (%CV) ≤4.5%[4]
Accuracy (% Recovery) Within ±15% of nominal concentration
Matrix Effect (%CV) 1.20% - 1.27%[4]

Experimental Protocols

Detailed Methodology for Dapagliflozin Bioanalysis using Triple Quadrupole LC-MS/MS

This protocol is a representative example for the quantification of Dapagliflozin in human plasma.

1. Sample Preparation (Protein Precipitation) [6]

  • To 50 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography [4]

  • Column: Hypersil Gold C18 (50mm x 3.0 mm, 5µm)

  • Mobile Phase: 10mM Ammonium acetate: Methanol (20:80 v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Mass Spectrometry (Triple Quadrupole) [4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dapagliflozin: Specific precursor > product ion transitions would be optimized based on the instrument.

    • This compound (IS): Specific precursor > product ion transitions would be optimized based on the instrument.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_platforms Analytical Platforms cluster_data Data Analysis & Outcome plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms Mass Spectrometry lc->ms qqq Triple Quadrupole (QqQ) Targeted MRM Analysis ms->qqq qtof QTOF High-Resolution Full Scan & MS/MS ms->qtof quant Quantification (High Sensitivity) qqq->quant qual Quantification & Qualification (High Selectivity & Metabolite ID) qtof->qual

Caption: Bioanalytical workflow for this compound analysis.

G dapagliflozin Dapagliflozin dapagliflozin->inhibition tgfb1 TGF-β1 tgfb1_receptor TGF-β1 Receptor tgfb1->tgfb1_receptor Binds smad23 Smad2/3 tgfb1_receptor->smad23 Phosphorylates p_smad23 p-Smad2/3 smad23->p_smad23 smad_complex Smad Complex p_smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to fibrosis_genes Fibrosis-related Gene Transcription nucleus->fibrosis_genes fibrosis Renal & Cardiac Fibrosis fibrosis_genes->fibrosis inhibition->tgfb1

Caption: Dapagliflozin's inhibition of the TGF-β1/Smad signaling pathway.

References

Unraveling Individual Differences in Dapagliflozin Metabolism: A Comparative Guide to Investigative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the inter-subject variability in how drugs are metabolized is crucial for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a comparative analysis of methodologies to assess the variability in the metabolism of dapagliflozin (B1669812), a widely prescribed sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. We will explore the use of a sophisticated deuterated tracer technique and compare it with alternative approaches, supported by experimental data and detailed protocols.

Dapagliflozin Metabolism at a Glance

Dapagliflozin is primarily metabolized in the liver and kidneys into inactive metabolites. The main pathway is glucuronidation, catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9), to form dapagliflozin 3-O-glucuronide.[1][2][3] Minor contributions from cytochrome P450 (CYP) enzymes have also been noted.[1][2] The resulting metabolites are then primarily eliminated through renal excretion.[1][2]

Dapagliflozin_Metabolism Dapagliflozin Dapagliflozin Metabolites Dapagliflozin 3-O-glucuronide (inactive) Dapagliflozin->Metabolites UGT1A9 (major) CYP450s (minor) Elimination Renal Elimination Metabolites->Elimination

Caption: Metabolic pathway of dapagliflozin.

Assessing Metabolic Variability: A Head-to-Head Comparison

The gold standard for precisely tracking a drug's metabolic fate is the use of stable isotope-labeled tracers, such as deuterated compounds. This section compares a hypothetical deuterated dapagliflozin tracer study with alternative methods for assessing inter-subject variability in its metabolism.

Method 1: Deuterated Dapagliflozin Tracer Study (Hypothetical)

This technique involves administering a version of dapagliflozin where some hydrogen atoms are replaced with deuterium, a non-radioactive isotope of hydrogen. This "heavy" version is chemically identical in its biological activity but can be distinguished from the non-labeled drug by mass spectrometry. This allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) without interference from other substances in the body.

Experimental Workflow:

Deuterated_Tracer_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_interpretation Data Interpretation Subject_Recruitment Subject Recruitment (e.g., healthy volunteers, T2DM patients) Dosing Oral Administration of Deuterated Dapagliflozin Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling (pre-dose and post-dose) Dosing->Blood_Sampling Urine_Collection Urine Collection (over a defined period) Dosing->Urine_Collection Sample_Prep Plasma and Urine Sample Preparation Blood_Sampling->Sample_Prep Urine_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis to quantify deuterated dapagliflozin and metabolites Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling to determine variability in metabolic clearance LC_MS_Analysis->PK_Modeling

Caption: Experimental workflow for a deuterated dapagliflozin tracer study.

Method 2: UGT1A9 Probe Drug Cocktail

An alternative approach to directly assess the activity of the primary metabolizing enzyme, UGT1A9, is to use a "probe drug." This is a compound known to be selectively metabolized by a specific enzyme. By administering a probe drug for UGT1A9, researchers can infer the enzyme's activity in an individual and thus predict how dapagliflozin might be metabolized. Propofol is a recognized probe substrate for UGT1A9.[4][5][6]

Method 3: Endogenous Biomarkers

A less invasive method involves measuring the levels of endogenous compounds (biomarkers) in the body that are known to be substrates for a particular enzyme. Variations in the levels of these biomarkers can reflect differences in enzyme activity. While specific endogenous biomarkers for UGT1A9 are still under investigation, this approach holds promise for future applications.

Quantitative Data on Dapagliflozin Pharmacokinetic Variability

While a direct comparative study on metabolic variability using these different methods for dapagliflozin is not available in published literature, we can examine the pharmacokinetic variability observed in clinical trials. This variability is an indirect reflection of differences in metabolism, as well as other factors like absorption and distribution.

Pharmacokinetic ParameterPopulationValue (Coefficient of Variation %)Source
Apparent Clearance (CL/F)Adults with Type 1 Diabetes20.9 L/h (34.1%)[7]
Central Volume of Distribution (Vc/F)Adults with Type 1 Diabetes87 L (16.6%)[7]
Apparent Clearance (CL/F)Patients with Non-Diabetic Kidney Disease11.7 L/h[8]
Volume of DistributionPatients with Non-Diabetic Kidney Disease44.9 L[8]

Note: The coefficient of variation (CV%) indicates the extent of inter-subject variability. A higher CV% suggests greater variability. The data shows moderate variability in the clearance of dapagliflozin among individuals.[7]

Detailed Experimental Protocols

Deuterated Dapagliflozin Tracer Study (Hypothetical Protocol)
  • Subject Selection: Recruit a cohort of healthy volunteers or patients with type 2 diabetes. Ensure subjects are not taking medications known to interact with UGT1A9.

  • Drug Administration: Following an overnight fast, administer a single oral dose of deuterated dapagliflozin.

  • Sample Collection: Collect serial blood samples at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose. Collect urine for 24 hours.

  • Sample Processing: Separate plasma from blood samples and store all samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify deuterated dapagliflozin and its major deuterated metabolite, dapagliflozin 3-O-glucuronide, in plasma and urine.

  • Pharmacokinetic Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life for each subject. The variability in these parameters across the study population will provide a measure of inter-subject metabolic variability.

UGT1A9 Probe Drug Study Protocol
  • Subject Selection: Recruit a cohort of subjects, ensuring no contraindications to the probe drug.

  • Probe Drug Administration: Administer a single dose of a UGT1A9 probe drug, such as propofol, at a dose known to be safe and sufficient for phenotyping.

  • Sample Collection: Collect blood and/or urine samples at specified time points to measure the concentration of the probe drug and its glucuronidated metabolite.

  • Bioanalysis: Quantify the probe drug and its metabolite using a validated analytical method (e.g., LC-MS/MS).

  • Phenotyping: Calculate the metabolic ratio (e.g., metabolite concentration / parent drug concentration). This ratio serves as an index of UGT1A9 activity.

  • Correlation with Dapagliflozin Metabolism: In a subsequent phase, administer dapagliflozin to the same subjects and determine if there is a correlation between the UGT1A9 phenotype and dapagliflozin's pharmacokinetic parameters.

Conclusion

The use of a deuterated tracer offers the most precise and direct method for assessing the inter-subject variability of dapagliflozin metabolism. This approach allows for the unambiguous tracking of the drug and its metabolites. While more complex and costly, the detailed insights gained can be invaluable during drug development. Alternative methods, such as the use of UGT1A9 probe drugs, provide a more accessible means of phenotyping individuals for their metabolic capacity. Although less direct, this method can still offer valuable information on potential variability in dapagliflozin's disposition. The choice of method will depend on the specific research question, available resources, and the stage of drug development. Further research into endogenous biomarkers for UGT1A9 activity may provide a non-invasive and routine clinical tool for personalizing dapagliflozin therapy in the future.

References

Safety Operating Guide

Safe Disposal of Dapagliflozin-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Dapagliflozin-d4, a deuterated analog of the SGLT2 inhibitor, Dapagliflozin. Adherence to these protocols is critical for minimizing environmental impact and ensuring regulatory compliance.

Core Principle: Handle as Hazardous Waste

Given the toxicological profile of the parent compound, Dapagliflozin, all waste materials containing this compound, including pure compound, contaminated labware, personal protective equipment (PPE), and solutions, should be treated as hazardous pharmaceutical waste. While some environmental assessments suggest a low environmental risk for Dapagliflozin, various Safety Data Sheets (SDS) classify it as harmful if swallowed, a cause of serious eye damage, and potentially damaging to organs through prolonged exposure.[1][2] Therefore, a conservative approach to waste management is imperative.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designated Waste Container: All this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect unused or expired this compound, contaminated gloves, bench paper, and other solid materials in this container.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Secure Closure: Keep waste containers tightly sealed when not in use to prevent the release of dust or vapors.

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Follow your institution's guidelines for hazardous waste storage.

3. Spill Management:

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate and Secure: Restrict access to the spill area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Licensed Waste Contractor: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor. Your institution's EHS department will have established procedures for this.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] Under RCRA, it is the responsibility of the waste generator to determine if the waste is hazardous.

Considerations for Deuterated Compounds

While the primary disposal protocol is dictated by the hazardous nature of the Dapagliflozin molecule, the deuteration in this compound introduces a consideration for isotopic labeling. However, for disposal purposes, the presence of deuterium (B1214612) does not alter the fundamental chemical hazards. There are currently no widespread, accessible programs for the recycling of complex deuterated pharmaceutical compounds from research laboratories. Therefore, the focus remains on safe and compliant disposal as hazardous waste.

Quantitative Data Summary
Hazard ClassificationSourceDetails
Acute Oral Toxicity MedKoo Biosciences SDSCategory 4 (H302: Harmful if swallowed)[1]
Serious Eye Damage MedKoo Biosciences SDSCategory 1 (H318: Causes serious eye damage)[1]
Specific Target Organ Toxicity (Repeated Exposure) MedKoo Biosciences SDSCategory 2 (H373: May cause damage to organs through prolonged or repeated exposure)[1]
Aquatic Hazard (Long-term) PubChemH411: Toxic to aquatic life with long lasting effects; H413: May cause long lasting harmful effects to aquatic life[4]
Environmental FateSourceDetails
Biodegradability AstraZeneca Environmental Risk AssessmentNot readily biodegradable[5]
Environmental Risk AstraZeneca Environmental Risk AssessmentPredicted to present an insignificant risk to the environment (PEC/PNEC ratio << 1)[5]

Experimental Protocols

This document does not cite specific experiments but provides procedural guidance based on safety and regulatory information. The hazard classifications and environmental fate data are derived from Safety Data Sheets and environmental risk assessments provided by manufacturers and chemical databases.

Mandatory Visualization

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate and Secure 2. Wear appropriate PPE 3. Contain and Clean Up 4. Collect as Hazardous Waste is_spill->spill_procedure Yes waste_collection Segregate and Collect in Designated Hazardous Waste Container is_spill->waste_collection No spill_procedure->waste_collection label_container Label Container: 'Hazardous Waste' 'this compound' waste_collection->label_container store_securely Store Container Securely in Designated Area label_container->store_securely contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_securely->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Dapagliflozin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Dapagliflozin-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk. This compound is a pharmaceutical-related compound of unknown potency and should be handled with care.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-resistant GlovesHandle with gloves that have been inspected prior to use. For potent compounds, double gloving with nitrile gloves is recommended.[1][2]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1] For potent compounds, disposable coveralls (e.g., Tyvek) are recommended to protect against splashes and dust.[2][3]
Respiratory Protection RespiratorFor operations with a high risk of aerosol or dust generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][4] For lower-risk activities, an N95 or FFP2 respirator can be used.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.

Preparation and Engineering Controls
  • Ventilation: Ensure adequate ventilation in the handling area.[1][5] All manipulations of solid this compound that could generate dust should be conducted in a chemical fume hood.

  • Restricted Access: Designate a specific area for handling and restrict access to authorized personnel only.

Handling the Compound
  • Avoid Contact: Minimize the creation of dust and aerosols.[5] Avoid contact with skin, eyes, and clothing.[6][7]

  • Weighing: Use a dedicated and calibrated balance inside a fume hood for weighing the compound.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[2]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.

  • PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[2]

Disposal Plan

Contaminated materials and waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Collect all waste material, including unused product and contaminated PPE, in a designated, clearly labeled, and sealed container for hazardous chemical waste.[6]

Spill Management
  • In the event of a spill, immediately evacuate the area and alert others.[2]

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

  • Cover the spill with an inert absorbent material, and collect it in a sealed container for hazardous waste.[5][6]

  • Do not allow the product to enter drains.[6]

Final Disposal
  • Dispose of hazardous waste through a licensed waste disposal contractor.[6] Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Ensure compliance with all federal and local regulations.[1]

Experimental Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces & Equipment handling_dissolve->cleanup_decon cleanup_waste Segregate & Store Hazardous Waste cleanup_decon->cleanup_waste post_doff Doff PPE in Designated Area cleanup_waste->post_doff post_dispose Final Disposal via Licensed Contractor cleanup_waste->post_dispose post_wash Wash Hands Thoroughly post_doff->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.